molecular formula C5H5BrN2O2 B1268137 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 84547-86-4

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1268137
CAS No.: 84547-86-4
M. Wt: 205.01 g/mol
InChI Key: LEEPGDCCHVRYHK-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEPGDCCHVRYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336744
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
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Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-86-4
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
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Record name 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 84547-86-4

This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its biological significance, including its role in relevant signaling pathways.

Core Chemical and Physical Data

This compound is a substituted pyrazole derivative with the molecular formula C₅H₅BrN₂O₂.[1] Its chemical structure features a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. This unique arrangement of functional groups makes it a versatile building block in medicinal chemistry.

PropertyValueReference
CAS Number 84547-86-4[1]
Molecular Formula C₅H₅BrN₂O₂[1]
Molecular Weight 205.01 g/mol [1]
IUPAC Name This compound[1]
Melting Point 211-213°C
Boiling Point (Predicted) 347.4 ± 27.0°C at 760 mmHg
Appearance White to light yellow solid
SMILES CN1C=C(Br)C(=N1)C(=O)O
InChI InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)[1]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative method adapted from procedures for analogous compounds and general synthetic strategies for pyrazoles.

Synthesis of this compound

This synthesis can be conceptualized in two main stages: the bromination of a suitable pyrazole precursor followed by carboxylation. A common starting material is 1-methylpyrazole.

Step 1: Bromination of 1-methylpyrazole

  • Materials: 1-methylpyrazole, Bromine (Br₂), Acetic Acid.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 1-methylpyrazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled pyrazole solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 4-bromo-1-methyl-1H-pyrazole.

Step 2: Carboxylation of 4-bromo-1-methyl-1H-pyrazole

  • Materials: 4-bromo-1-methyl-1H-pyrazole, n-Butyllithium (n-BuLi) in hexanes, Dry Tetrahydrofuran (THF), Carbon Dioxide (CO₂) (solid, dry ice).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-1-methyl-1H-pyrazole (1 equivalent) in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78°C. Stir for 1 hour at this temperature to allow for lithium-halogen exchange.

    • Carefully add crushed dry ice in excess to the reaction mixture. The CO₂ will quench the lithiated intermediate.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Quench the reaction by adding water.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Biological Significance and Applications in Drug Development

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.

Anti-inflammatory and Analgesic Potential:

A significant body of research points to the potential of pyrazole derivatives as anti-inflammatory and analgesic agents.[2][3] Many of these effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4][5] The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor, features a pyrazole core structure. The structural similarities suggest that this compound may also exert its anti-inflammatory effects through this pathway.

Anticancer and Kinase Inhibition:

The dysregulation of protein kinases is a hallmark of many cancers. Several pyrazole-containing compounds have been investigated as kinase inhibitors.[6] While direct studies on this compound as a kinase inhibitor are limited, its structural framework makes it a candidate for derivatization to target specific kinases involved in cancer progression.

Anticonvulsant Activity:

Some pyrazole derivatives have been explored for their potential as anticonvulsant agents, although the precise mechanisms of action are still under investigation.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway: Inhibition of Prostaglandin Synthesis

The primary proposed mechanism for the anti-inflammatory action of pyrazole-based compounds is the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are potent inflammatory mediators.

prostaglandin_synthesis_inhibition Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid Target_Compound->COX1_2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

General Experimental Workflow for Evaluating Anti-inflammatory Activity

The evaluation of the anti-inflammatory potential of this compound would typically follow a standardized workflow involving both in vitro and in vivo assays.

anti_inflammatory_workflow Synthesis Synthesis and Purification of This compound In_Vitro_Assays In Vitro Assays Synthesis->In_Vitro_Assays COX_Inhibition COX-1/COX-2 Inhibition Assay In_Vitro_Assays->COX_Inhibition Cytotoxicity Cell Viability/Toxicity Assay In_Vitro_Assays->Cytotoxicity In_Vivo_Models In Vivo Animal Models In_Vitro_Assays->In_Vivo_Models Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies COX_Inhibition->Data_Analysis Cytotoxicity->Data_Analysis Edema_Model Carrageenan-induced Paw Edema In_Vivo_Models->Edema_Model Analgesia_Model Hot Plate or Writhing Test In_Vivo_Models->Analgesia_Model Edema_Model->Data_Analysis Analgesia_Model->Data_Analysis

Caption: Workflow for assessing anti-inflammatory and analgesic properties.

Conclusion

This compound is a compound with considerable potential in the field of drug discovery and development. Its pyrazole core, a well-established pharmacophore, suggests a range of possible biological activities, with anti-inflammatory action being a prominent area of interest. The synthetic route, while requiring careful execution, is based on established organic chemistry principles. Further research into its specific molecular targets and mechanisms of action will be crucial in fully elucidating its therapeutic potential and paving the way for the development of novel drug candidates.

References

In-Depth Technical Guide to the Physical Properties of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

This compound is a substituted pyrazole derivative with the chemical formula C₅H₅BrN₂O₂.[1][2] Its structure, featuring a brominated pyrazole ring with N-methylation and a carboxylic acid group, makes it a versatile intermediate for the synthesis of a wide range of potentially bioactive molecules.[1][3]

Data Presentation: Summary of Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₅BrN₂O₂[1][2]
Molecular Weight 205.01 g/mol [1][2]
Appearance White to light yellow solid[3][4]
Melting Point 211-213 °C[1]
Boiling Point 347.4 ± 27.0 °C (Predicted)[1]
Solubility Soluble in Dimethyl sulfoxide (DMSO)Inferred from common use in drug discovery
pKa Not experimentally determined; estimated to be in the range of 2.5-4.0[5][6]

Experimental Protocols

The following sections detail the likely experimental methodologies used to determine the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range, as observed for this compound, typically signifies a high degree of purity. The determination is likely performed using the capillary method.

Methodology:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus, which contains a heating block and a thermometer.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination in DMSO

Given its application in drug discovery, determining the solubility of this compound in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) is crucial for preparing stock solutions for biological screening.

Methodology:

  • A known mass of the compound is added to a specific volume of DMSO at a controlled temperature (e.g., 25 °C).

  • The mixture is vortexed or agitated to facilitate dissolution.

  • If the solid dissolves completely, more of the compound is added incrementally until the solution is saturated and a solid precipitate remains.

  • The saturated solution is then equilibrated for a set period.

  • The undissolved solid is separated by centrifugation or filtration.

  • The concentration of the dissolved compound in the supernatant or filtrate is determined using an analytical technique such as HPLC or UV-Vis spectroscopy to establish the solubility.

pKa Estimation

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the reactive "handles" on the molecule: the carboxylic acid group, which can be readily converted to amides or esters, and the bromo substituent, which can participate in cross-coupling reactions to introduce further diversity.

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical Development start This compound derivatization Chemical Modification (e.g., Amidation, Suzuki Coupling) start->derivatization library Library of Novel Pyrazole Derivatives derivatization->library screening High-Throughput Screening (Biological Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate

Caption: Workflow for the use of this compound in drug discovery.

References

A Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a versatile building block for the development of novel therapeutic agents.

Chemical Structure and Identification

This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring). This ring is substituted with a bromine atom at the 4-position, a methyl group at the 1-position (on one of the nitrogen atoms), and a carboxylic acid group at the 3-position.[1] Its molecular formula is C₅H₅BrN₂O₂.[1]

The presence of the pyrazole scaffold, a privileged structure in medicinal chemistry, combined with the reactive handles of the bromine atom and the carboxylic acid group, makes this compound a valuable starting material for the synthesis of diverse chemical libraries.[1] The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the carboxylic acid group allows for the formation of amides and esters, enabling the exploration of a broad chemical space for drug discovery programs.[1]

Below is a 2D representation of the chemical structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 84547-86-4[1][2]
Molecular Formula C₅H₅BrN₂O₂[1][2]
SMILES CN1C=C(C(=N1)C(=O)O)Br[2][3]
InChI InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)[2]
InChIKey LEEPGDCCHVRYHK-UHFFFAOYSA-N[2]
IUPAC Name This compound[1][2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis and drug development.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 205.01 g/mol [1][2]
Melting Point 211-213 °C[1]
Boiling Point (Predicted) 347.4 ± 27.0 °C[1]
Appearance White powder[4]
XLogP3-AA 0.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, which may include the initial formation of the pyrazole ring, followed by functional group manipulations such as bromination and oxidation.

G start Starting Materials (e.g., 1,3-dicarbonyl compound and hydrazine) step1 Pyrazole Ring Formation start->step1 step2 N-Methylation step1->step2 step3 Bromination step2->step3 step4 Oxidation of Side Chain step3->step4 end_product 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid step4->end_product

Figure 2: A generalized synthetic workflow for this compound.
Representative Experimental Protocol (Adapted for 4-Bromo-1H-pyrazole-3-carboxylic acid)

This protocol describes the oxidation of 4-bromo-3-methylpyrazole to 4-bromo-1H-pyrazole-3-carboxylic acid and can serve as a starting point for the synthesis of the N-methylated analog.[5]

Materials:

  • 4-bromo-3-methylpyrazole

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • 500 mL three-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

Procedure:

  • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.[5]

  • Stir the mixture and heat to 90 °C.[5]

  • Add potassium permanganate (0.15 mol) in batches over a period of time.[5]

  • Maintain the reaction at 90 °C for 8 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.[5]

  • Filter the reaction mixture and wash the filter cake with water.[5]

  • Concentrate the filtrate to approximately 30 mL.[5]

  • Cool the concentrated filtrate to 0 °C.[5]

  • Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.[5]

  • Filter the solid product and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.[5]

Note: For the synthesis of this compound, the starting material would be 4-bromo-1,3-dimethyl-1H-pyrazole. The general procedure of oxidation would likely be similar.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While detailed spectra are not publicly available, the expected characteristics can be summarized based on typical values for similar structures.

Table 3: Expected Spectroscopic Characteristics

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, the pyrazole ring proton, and the carboxylic acid proton. The chemical shifts would be influenced by the electronic environment of the pyrazole ring.
¹³C NMR Resonances for the five carbon atoms of the pyrazole ring and the carboxylic acid, as well as the methyl carbon. The carbon attached to the bromine atom would show a characteristic shift.
Mass Spec. A molecular ion peak corresponding to the molecular weight (205.01 g/mol ). The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[1]
FT-IR A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching band (around 1700 cm⁻¹), and characteristic bands for the aromatic pyrazole ring.

Applications in Drug Discovery and Development

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous approved drugs containing this scaffold. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and anticonvulsant properties.[1] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.

Role as a Kinase Inhibitor Scaffold

Many pyrazole-containing compounds have been developed as protein kinase inhibitors.[6] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole scaffold can be effectively utilized to design molecules that bind to the ATP-binding pocket of kinases, thereby inhibiting their activity.

The general mechanism of action for a pyrazole-based kinase inhibitor involves its binding to the hinge region of the kinase domain, often through hydrogen bonding interactions. The substituents on the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets, leading to high affinity and selectivity for the target kinase.

G cluster_cell Cancer Cell cluster_inhibition Therapeutic Intervention GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec 1. Binding Ras Ras Rec->Ras 2. Activation Raf Raf Ras->Raf 3. Signaling Cascade MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF 4. Nuclear Translocation Prolif Cell Proliferation, Survival, Angiogenesis TF->Prolif 5. Gene Expression Pyrazole Pyrazole Derivative (e.g., from 4-Bromo-1-methyl- 1H-pyrazole-3-carboxylic acid) Pyrazole->Raf Inhibition

Figure 3: A simplified diagram illustrating the potential role of a pyrazole derivative as a kinase inhibitor in the MAPK/ERK signaling pathway, a common target in cancer therapy.

The versatility of this compound allows for the synthesis of libraries of compounds that can be screened against various kinase targets, facilitating the discovery of novel and potent inhibitors for the treatment of a range of diseases.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its well-defined structure, combined with the reactivity of its functional groups, provides a versatile platform for the synthesis of novel bioactive molecules. The established importance of the pyrazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of this compound as a starting point for the creation of next-generation therapeutics for cancer, inflammation, and other diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

A Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. The document details its physicochemical properties, synthesis methodologies, and its established role as a versatile building block in medicinal chemistry. Emphasis is placed on its potential pharmacological applications, drawing from the broader class of pyrazole derivatives to which it belongs. This guide includes detailed experimental protocols and visual diagrams of synthetic workflows and potential biological pathways to facilitate a deeper understanding of its utility in research and development.

Introduction

Pyrazole and its derivatives represent a pharmacologically significant class of heterocyclic compounds, forming the core scaffold of numerous approved drugs with diverse therapeutic applications.[1] The pyrazole nucleus is a key feature in drugs such as the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant.[1] this compound is a functionalized pyrazole that serves as a valuable intermediate in the synthesis of novel bioactive molecules.[2][3] Its unique arrangement of a bromine atom, a carboxylic acid group, and a methylated pyrazole ring offers multiple reaction sites for chemical modification, enabling the generation of diverse chemical libraries for drug screening.[2] This guide synthesizes current knowledge on this compound, providing a technical resource for its application in medicinal chemistry and pharmaceutical research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₅H₅BrN₂O₂[4][5]
Molecular Weight 205.01 g/mol [4][5][6]
IUPAC Name 4-bromo-1-methylpyrazole-3-carboxylic acid[4][5]
CAS Number 84547-86-4[4][5]
Melting Point 211-213°C[2]
Boiling Point (Predicted) 347.4 ± 27.0°C at 760 mmHg[2]
Appearance White to light yellow solid[6]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been described, generally involving the modification of a pre-formed pyrazole ring.[2] The key strategies include the bromination of 1-methylpyrazole followed by a carboxylation step, or beginning with a 4-bromo-1-methylpyrazole intermediate.[2]

Generalized Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of functionalized pyrazole carboxylic acids, based on common synthetic strategies in heterocyclic chemistry.

G cluster_start Starting Materials cluster_inter Intermediate Formation cluster_func Functionalization cluster_final Final Product start1 1,3-Dicarbonyl Compound inter 1-Methyl-1H-pyrazole start1->inter Cyclocondensation start2 Methylhydrazine start2->inter func1 Bromination (e.g., NBS, Br2) inter->func1 inter2 4-Bromo-1-methyl- 1H-pyrazole func1->inter2 func2 Carboxylation (e.g., n-BuLi, CO2) inter2->func2 product 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid func2->product

Generalized synthesis workflow for the target compound.
Example Experimental Protocol: Oxidation of a Methylpyrazole (Adapted)

Materials:

  • 4-bromo-3-methylpyrazole (0.05 mol)

  • Potassium permanganate (KMnO₄) (0.15 mol)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • 500 mL three-necked flask, stirrer, thermometer, reflux condenser

Procedure:

  • To a 500 mL three-necked flask, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.[4]

  • Stir the mixture and heat to 90°C.[4]

  • Add potassium permanganate (0.15 mol) in batches over the course of the reaction. Maintain the temperature at 90°C.[4]

  • Allow the reaction to proceed for 8 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.[4]

  • Concentrate the filtrate to approximately 30 mL.[4]

  • Cool the concentrated solution to 0°C and adjust the pH to 3 using concentrated HCl, which will cause the product to precipitate.[4]

  • Filter the solid precipitate and dry to yield the final product, 4-Bromo-1H-pyrazole-3-carboxylic acid.[4] The reported yield for this specific synthesis is 64.2%.[4]

Role in Drug Discovery and Medicinal Chemistry

This compound is a strategic starting material for creating libraries of novel compounds for biological screening. Its utility stems from the reactivity of its distinct functional groups.

G cluster_mods Chemical Modifications cluster_out Outcomes scaffold 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid mod1 Amide/Ester Formation (Carboxylic Acid Group) scaffold->mod1 mod2 Cross-Coupling Reactions (Bromo Group, e.g., Suzuki, Heck) scaffold->mod2 mod3 Scaffold Hopping (Pyrazole Core) scaffold->mod3 library Diverse Chemical Library mod1->library mod2->library mod3->library screening High-Throughput Screening library->screening lead_opt Lead Optimization screening->lead_opt

Role as a versatile scaffold in medicinal chemistry.

The pyrazole ring itself is considered a "privileged scaffold," as it is a structural component in many biologically active molecules.[2] The bromine atom can be readily substituted via transition metal-catalyzed cross-coupling reactions to introduce a wide variety of other functional groups.[2] Concurrently, the carboxylic acid group allows for the formation of amides, esters, and other derivatives.[2] This multi-faceted reactivity allows for systematic exploration of the chemical space around the pyrazole core to identify novel drug candidates.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in public literature, the broader class of pyrazole carboxylic acid derivatives exhibits significant anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[2][5]

Anti-Inflammatory Activity and COX Inhibition

A primary mechanism for the anti-inflammatory effects of many pyrazole-containing drugs, like Celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7] The COX-2 enzyme is a key component of the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation. The structural features of pyrazole derivatives allow them to bind effectively to the active site of COX enzymes.[6]

The diagram below illustrates the prostaglandin synthesis pathway and the inhibitory role of COX inhibitors.

G cluster_membrane Cell Membrane cluster_cyto Cytosol cluster_prods Biological Mediators cluster_effects Physiological Effects membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimulus aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prods Prostaglandins (PGE2, etc.) Prostacyclins Thromboxanes pgh2->prods effects Inflammation Pain Fever prods->effects inhibitor Pyrazole Derivatives (e.g., Celecoxib) inhibitor->cox Inhibition

Potential mechanism via inhibition of the COX pathway.

Derivatives of this compound are promising candidates for development as novel anti-inflammatory agents, potentially acting through this well-established COX-inhibition pathway.

Conclusion

This compound is a compound of considerable strategic importance in modern drug discovery. Its defined physicochemical properties, established synthetic routes, and highly functionalized structure make it an ideal starting point for the development of novel therapeutic agents. As a versatile scaffold, it provides access to a vast chemical space of pyrazole derivatives with the potential for a wide range of biological activities, particularly in the fields of inflammation, oncology, and neurology. This guide serves as a foundational resource for researchers aiming to leverage the potential of this valuable chemical entity.

References

A Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details the compound's physicochemical properties, with a specific focus on its melting point. It includes detailed experimental protocols for the synthesis of a structurally related pyrazole carboxylic acid and a general procedure for melting point determination. Furthermore, this guide illustrates the compound's role as a versatile building block in drug discovery and outlines key experimental workflows. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

This compound is a stable, heterocyclic organic compound.[1] Its key properties are summarized in the table below, providing a quantitative overview for laboratory use and characterization. The presence of a bromine atom and a carboxylic acid group on the pyrazole ring makes it a versatile intermediate for further chemical modifications.[1]

PropertyValueSource
IUPAC Name 4-bromo-1-methylpyrazole-3-carboxylic acid[1][2]
CAS Number 84547-86-4[1][2]
Molecular Formula C₅H₅BrN₂O₂[1][2]
Molecular Weight 205.01 g/mol [1][2]
Melting Point 211-213°C[1]
Predicted Boiling Point 347.4 ± 27.0°C at 760 mmHg[1]
Appearance White to light yellow solid[3]

Experimental Protocols

Detailed methodologies for the synthesis of a related pyrazole compound and the precise determination of melting point are crucial for research and development.

Synthesis of a Related Compound: 4-Bromo-1H-pyrazole-3-carboxylic acid

While a specific protocol for the N-methylated target was not detailed in the provided results, a representative synthesis for the parent compound, 4-Bromo-1H-pyrazole-3-carboxylic acid, is described below. This oxidation reaction provides a foundational method for producing the pyrazole carboxylic acid core.[4]

Reaction Scheme: 4-bromo-3-methylpyrazole → 4-Bromo-1H-pyrazole-3-carboxylic acid (via oxidation with KMnO₄)

Materials:

  • 4-bromo-3-methylpyrazole (0.05 mol)

  • Potassium permanganate (KMnO₄) (0.15 mol)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • 500 mL three-necked flask, stirrer, thermometer, reflux condenser

Procedure:

  • Add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water to the three-necked flask.[4]

  • Stir the mixture and heat to 90°C.[4]

  • Add potassium permanganate (0.15 mol) in batches over a period of time, maintaining the temperature. The total reaction time is 8 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Filter the mixture and wash the resulting filter cake with water.[4]

  • Concentrate the filtrate to approximately 30 mL.[4]

  • Cool the concentrated solution to 0°C.[4]

  • Adjust the pH to 3 using concentrated hydrochloric acid, which will cause a large amount of solid to precipitate.[4]

  • Filter the precipitate and dry it to obtain the final product, 4-Bromo-1H-pyrazole-3-carboxylic acid.[4]

Melting Point Determination

The melting point is a critical parameter for verifying the purity and identity of a crystalline solid.[5] A pure substance typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (sealed at one end)

  • Watch glass

  • Spatula

Procedure:

  • Sample Preparation: Ensure the crystalline sample of this compound is completely dry and finely powdered.[5]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. The packed sample height should be approximately 1-2 mm.[6][7]

  • Initial Measurement (Rapid Scan): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample at a medium-to-fast rate to determine an approximate melting point.[8]

  • Accurate Measurement (Slow Scan): Allow the apparatus to cool to at least 20°C below the approximate melting point.[8] Insert a new, freshly prepared capillary tube. Heat at a medium rate until the temperature is about 20°C below the expected melting point, then slow the heating rate to no more than 1-2°C per minute.[8]

  • Recording the Melting Range: Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last crystal turns into liquid (the completion of melting). This range is the melting point.[8] For this compound, this should be in the 211-213°C range.[1]

Role in Drug Discovery and Development

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active molecules, such as the anti-inflammatory drug Celebrex.[1][9] this compound serves as a valuable building block for synthesizing novel drug candidates.[1] The bromine atom can be easily substituted, allowing for the creation of diverse chemical libraries for screening against various biological targets.[1] Research has indicated that this compound and its derivatives show potential as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents.[1]

The following diagram illustrates a generalized workflow for utilizing this compound in a drug discovery program.

G cluster_synthesis Synthesis & Modification cluster_screening Biological Evaluation cluster_development Preclinical Development start 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid (Starting Material) ester Esterification start->ester subst Nucleophilic Substitution (at Bromo-position) start->subst decarb Decarboxylation start->decarb library Diverse Chemical Library ester->library subst->library decarb->library screening High-Throughput Screening (e.g., Anti-inflammatory, Anticancer) library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead preclinical In Vivo Studies lead->preclinical candidate Drug Candidate preclinical->candidate

Caption: Drug discovery workflow using the pyrazole scaffold.

Visualization of Experimental Workflow

To ensure accuracy and reproducibility, the protocol for melting point determination can be visualized as a logical workflow. This diagram outlines the critical steps from sample preparation to the final reading.

G prep Prepare Dry, Powdered Sample load Load 1-2 mm of Sample into Capillary Tube prep->load place Insert Tube into Apparatus load->place approx_heat Heat Rapidly to Find Approximate MP place->approx_heat cool Cool Apparatus >20°C below Approx. MP approx_heat->cool slow_heat Heat Slowly (1-2°C / min) cool->slow_heat record_start Record T₁: First Liquid Droplet slow_heat->record_start record_end Record T₂: All Solid Melts record_start->record_end result Result: Melting Point Range (T₁ - T₂) record_end->result

Caption: Workflow for melting point determination.

Conclusion

This compound is a compound with well-defined physical properties, including a melting point of 211-213°C. Its chemical structure makes it an important intermediate in the synthesis of potentially therapeutic agents. The standardized protocols for synthesis and characterization, including melting point determination, are fundamental to its application in research. This guide provides the necessary technical information for scientists and researchers to effectively utilize this compound in their work, particularly within the domain of drug discovery and medicinal chemistry.

References

Technical Guide: Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid with a Focus on Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, with a specific emphasis on its solubility characteristics. Due to the limited availability of quantitative solubility data in public literature, this document also furnishes detailed experimental protocols for determining solubility, enabling researchers to generate this critical data in-house.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in research and development.

PropertyValueReference
Molecular Formula C₅H₅BrN₂O₂[1]
Molecular Weight 205.01 g/mol [1][2]
CAS Number 84547-86-4[1][3]
Melting Point 211-213°C[2]
Predicted Boiling Point 347.4 ± 27.0°C[2]
Qualitative Solubility Enhanced solubility in polar solvents; effective dissolution in Dimethyl sulfoxide (DMSO).[2]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible literature. The molecular structure, featuring both a hydrophilic carboxylic acid group and a lipophilic brominated pyrazole ring, suggests a nuanced solubility profile.[2] The carboxylic acid moiety indicates that the solubility will be pH-dependent, with increased solubility anticipated in basic aqueous solutions due to salt formation.

Given the absence of specific numerical data, it is imperative for researchers to determine the solubility of this compound in solvent systems relevant to their specific application, be it for organic synthesis, formulation, or biological assays. The following sections provide detailed experimental protocols for this purpose.

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a compound are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature when the dissolved and undissolved compound are in equilibrium.[4][5]

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline (PBS), organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analysis method.

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that saturation is reached.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take from 24 to 72 hours.[4][6]

  • After the equilibration period, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant. To remove any remaining undissolved solid, either centrifuge the sample at high speed or filter it using a syringe filter.[7]

  • Quantitatively dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method or another appropriate analytical technique.

  • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in µg/mL or µM.[8]

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess how quickly a compound precipitates out of a solution when added from a concentrated DMSO stock.[7][9] This is particularly relevant for in vitro biological assays where compounds are typically introduced in this manner.

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.[7][10]

  • Plate shaker

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Add a small volume of the DMSO stock solution to the buffer in the wells to create a range of final compound concentrations. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

  • Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature.[7]

  • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Alternatively, the plate can be centrifuged or filtered, and the concentration of the compound remaining in the supernatant can be measured by UV-Vis spectroscopy.[7][10]

  • The kinetic solubility is the concentration at which a significant increase in turbidity is observed or the concentration at which the measured concentration in the supernatant plateaus.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the thermodynamic solubility of an organic compound using the shake-flask method.

G Workflow for Thermodynamic Solubility Determination A Weigh excess solid compound B Add known volume of solvent A->B C Equilibrate (Shake at constant T for 24-72h) B->C D Separate solid and liquid phases (Centrifuge/Filter) C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

References

Spectral Analysis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (C₅H₅BrN₂O₂), a heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document presents available and predicted spectral data, outlines experimental protocols for spectral acquisition, and includes visualizations to illustrate key workflows.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Due to the limited availability of experimentally derived public data, predicted values are provided for 1H and 13C NMR spectra to guide researchers in their analytical endeavors.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.2Singlet1HH5 (Pyrazole ring)
~3.9 - 4.1Singlet3HN-CH₃
~12.0 - 13.0Broad Singlet1HCOOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~160 - 165C=O (Carboxylic acid)
~140 - 145C3 (Pyrazole ring)
~130 - 135C5 (Pyrazole ring)
~95 - 100C4-Br (Pyrazole ring)
~35 - 40N-CH₃

Table 3: Mass Spectrometry Data

m/zInterpretation
205Molecular ion peak [M]⁺ with ⁷⁹Br isotope[1]
207Molecular ion peak [M]⁺ with ⁸¹Br isotope[1]
188, 190[M-OH]⁺
160, 162[M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Standard acquisition parameters include a 30-degree pulse width, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

  • A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • The free induction decay (FID) is processed with a line broadening of 0.3 Hz and Fourier transformed.

  • The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • A wider spectral width (e.g., 0 to 200 ppm) is used.

  • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

  • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • The FID is processed with a line broadening of 1-2 Hz prior to Fourier transformation.

Mass Spectrometry (MS)

1. Sample Introduction:

  • The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile and thermally stable, through a gas chromatograph (GC-MS). For a carboxylic acid, direct infusion via electrospray ionization (ESI) is also a common method.

2. Ionization Method (Electron Ionization - EI):

  • For GC-MS analysis, electron ionization is a standard technique.

  • The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

  • This causes the molecule to ionize and fragment.

3. Mass Analysis:

  • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

  • An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and a conceptual signaling pathway for structure elucidation.

spectral_data_acquisition cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Sample Sample Dissolution Dissolution Sample->Dissolution 1H_NMR 1H_NMR Dissolution->1H_NMR NMR Tube 13C_NMR 13C_NMR Dissolution->13C_NMR NMR Tube Ionization Ionization Dissolution->Ionization Infusion/GC Data_Analysis Data_Analysis 1H_NMR->Data_Analysis 1H Spectrum 13C_NMR->Data_Analysis 13C Spectrum Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Mass_Analysis->Data_Analysis Mass Spectrum

Caption: Workflow for Spectral Data Acquisition and Analysis.

structure_elucidation_pathway Start Molecular Formula (C5H5BrN2O2) MS Mass Spectrometry (M+ at m/z 205/207) Start->MS NMR NMR Spectroscopy (1H & 13C) Start->NMR Fragmentation Fragmentation Analysis (Loss of OH, COOH) MS->Fragmentation ChemicalShifts Chemical Shift Analysis (Proton/Carbon Environments) NMR->ChemicalShifts Structure Proposed Structure: This compound Fragmentation->Structure ChemicalShifts->Structure

Caption: Logical Pathway for Structure Elucidation.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The document details established synthetic routes, including the bromination of a pyrazole precursor followed by hydrolysis, and an alternative pathway involving the oxidation of a methyl-substituted pyrazole. This guide presents detailed experimental protocols, quantitative data in tabular format for easy comparison, and visual representations of the synthetic pathways to facilitate a thorough understanding of the chemical processes involved.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structural features, including a pyrazole core, a bromine atom, and a carboxylic acid moiety, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a known pharmacophore present in numerous approved drugs, while the bromo and carboxylic acid groups offer convenient handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will explore the primary synthetic strategies for obtaining this valuable compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 84547-86-4[2]
Molecular Formula C₅H₅BrN₂O₂[2]
Molecular Weight 205.01 g/mol [1][2]
Melting Point 211-213 °C[1]
Appearance White to light yellow solid
IUPAC Name This compound[2]

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound have been identified in the literature.

Route 1: Bromination of 1-methyl-1H-pyrazole-3-carboxylic acid. This is a direct approach that involves the electrophilic bromination of the pre-formed pyrazole carboxylic acid.

Route 2: Oxidation of 4-Bromo-1,3-dimethyl-1H-pyrazole. This method involves the initial preparation of a dimethylated pyrazole, followed by selective oxidation of the methyl group at the 3-position to a carboxylic acid. While a protocol for the unmethylated analog is well-documented, this route can be adapted for the N-methylated target.

A logical workflow for the synthesis is presented below:

SynthesisWorkflow cluster_route1 Route 1: Bromination cluster_route2 Route 2: Oxidation cluster_precursor Precursor Synthesis A1 1-methyl-1H-pyrazole- 3-carboxylic acid B1 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid A1->B1 Bromine A2 4-Bromo-1,3-dimethyl- 1H-pyrazole B2 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid A2->B2 Potassium Permanganate C Starting Materials D 1-methyl-1H-pyrazole- 3-carboxylic acid C->D E 4-Bromo-1,3-dimethyl- 1H-pyrazole C->E EsterSynthesis Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate->Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate  NaNO₂, HBr, CuBr   Hydrolysis Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate This compound This compound Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate->this compound  NaOH, Ethanol/Water   Oxidation 4-Bromo-1,3-dimethyl-1H-pyrazole 4-Bromo-1,3-dimethyl-1H-pyrazole This compound This compound 4-Bromo-1,3-dimethyl-1H-pyrazole->this compound  KMnO₄, Water, Heat  

References

A Comprehensive Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its pyrazole core is a key pharmacophore in a variety of biologically active compounds. This technical guide provides a detailed overview of its chemical properties, synthesis, and potential therapeutic applications, drawing upon the broader understanding of pyrazole derivatives.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-1-methylpyrazole-3-carboxylic acid .[1] It is a multifaceted molecule with potential as a lead compound in the development of new anti-inflammatory, analgesic, anticonvulsant, and anticancer agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4-bromo-1-methylpyrazole-3-carboxylic acid[1]
CAS Number 84547-86-4[1]
Molecular Formula C₅H₅BrN₂O₂[1]
Molecular Weight 205.01 g/mol [1]
Melting Point 211-213 °C[1]
Boiling Point (Predicted) 347.4 ± 27.0 °C at 760 mmHg[1]
Solubility Soluble in Dimethyl sulfoxide (DMSO)[1]
pKa (Predicted) 2.63 ± 0.10[2]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis via Hydrolysis of Ethyl 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate

This protocol is based on established hydrolysis methods for related pyrazole esters.

Materials:

  • Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide to the flask.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess ethanol under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous phase to a pH of approximately 3-4 with 2N hydrochloric acid. A precipitate of this compound should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield the final compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Ethyl 4-bromo-1-methyl-1H- pyrazole-3-carboxylate hydrolysis Hydrolysis (NaOH, Ethanol, H₂O) start->hydrolysis 1. acidification Acidification (HCl) hydrolysis->acidification 2. filtration Filtration and Drying acidification->filtration 3. product 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid filtration->product 4. Biological_Screening_Workflow cluster_screening Biological Activity Screening Funnel cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start This compound anticancer Anticancer Activity (MTT Assay) start->anticancer anti_inflammatory Anti-inflammatory Activity (Carrageenan-induced Paw Edema) start->anti_inflammatory anticonvulsant Anticonvulsant Activity (MES Test) start->anticonvulsant

References

A Comprehensive Technical Guide on the Biological Activity of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activities, synthesis, and therapeutic potential of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid and its related derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. This document consolidates current knowledge on this specific bromo-substituted pyrazole carboxylic acid, highlighting its potential as a versatile building block for the development of novel therapeutic agents. The guide covers its physicochemical properties, synthetic methodologies, known biological activities such as anti-inflammatory and antimicrobial potential, and insights into its structure-activity relationships. Detailed experimental protocols and visual diagrams of synthetic and biological pathways are provided to facilitate further research and drug discovery efforts.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the pyrazole ring system is of significant interest.[1] Pyrazole and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][3][4] The well-known anti-inflammatory drug Celebrex, which features a pyrazole core, underscores the therapeutic importance of this scaffold.[2]

This compound is a specific derivative that serves as a valuable building block in medicinal chemistry.[2] Its unique structure, featuring a pyrazole ring, a carboxylic acid group, and a bromine atom, offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries for drug screening.[2] The bromine atom, in particular, can be readily substituted through cross-coupling reactions, providing access to a wide range of arylated pyrazole derivatives.[2]

This guide aims to provide a detailed technical overview of this compound, focusing on its synthesis, established biological activities, and potential mechanisms of action, to support researchers and professionals in the field of drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₅BrN₂O₂[5]
Molecular Weight 205.01 g/mol [5]
CAS Number 84547-86-4[5]
IUPAC Name 4-bromo-1-methylpyrazole-3-carboxylic acid[5]
Melting Point 211-213°C[2]
Boiling Point (Predicted) 347.4 ± 27.0°C[2]
Appearance White to light yellow solid[6]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several routes, making it an accessible starting material for further chemical exploration.

Synthetic Pathways

Key methods for synthesizing the title compound include:

  • Carboxylation of Pyrazole Derivatives : Starting from 4-bromo-1-methylpyrazole, the carboxylic acid can be introduced by reacting it with carbon dioxide under pressure.[2]

  • Bromination and Carboxylation : An alternative route involves the initial bromination of 1-methylpyrazole, followed by a carboxylation step to yield the final product.[2]

  • Oxidation of Methyl Pyrazole : As detailed in the protocol below for a similar compound, the oxidation of a methyl group at the 3-position of the pyrazole ring is a common strategy to form the carboxylic acid.[7]

The bromine atom at the C4 position is an excellent leaving group, making the compound highly suitable for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the introduction of various aryl groups.[2][8]

G cluster_synthesis General Synthesis Workflow start Simple Pyrazole Precursors step1 Introduction of Substituents (e.g., Methylation, Bromination) start->step1 step2 Formation of Carboxylic Acid (e.g., Oxidation, Carboxylation) step1->step2 product This compound step2->product modification Further Modification (e.g., Suzuki Coupling, Amide Formation) product->modification final_derivatives Diverse Library of Pyrazole Derivatives modification->final_derivatives

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Oxidation of a Pyrazole Precursor

While a specific protocol for this compound is not detailed in the provided literature, the following is a representative method for the synthesis of the closely related 4-Bromo-1H-pyrazole-3-carboxylic acid via oxidation, which illustrates the key chemical principles.[7]

Objective: To synthesize 4-Bromo-1H-pyrazole-3-carboxylic acid from 4-bromo-3-methylpyrazole.

Materials:

  • 4-bromo-3-methylpyrazole (0.05 mol)

  • Potassium permanganate (KMnO₄) (0.15 mol)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • 500 mL three-necked flask, stirrer, thermometer, reflux condenser

Procedure:

  • Add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water to the 500 mL three-necked flask.

  • Stir the mixture and heat to 90°C.

  • Add potassium permanganate (0.15 mol) in batches over the course of the reaction.

  • Maintain the reaction at 90°C for 8 hours.[7] The reaction time is critical, as yields increase up to 8 hours, after which they plateau.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove manganese dioxide and wash the filter cake with water.

  • Concentrate the filtrate to approximately 30 mL.

  • Cool the concentrated filtrate to 0°C.

  • Adjust the pH to 3 with concentrated hydrochloric acid, which will cause a solid to precipitate.

  • Filter the precipitate and dry to obtain the final product, 4-Bromo-1H-pyrazole-3-carboxylic acid.[7]

Biological Activities and Therapeutic Potential

Research indicates that this compound and its derivatives possess a range of biological activities, making them attractive candidates for drug development.

Anti-inflammatory and Analgesic Activity

Studies suggest that this compound itself exhibits potential as an anti-inflammatory and analgesic agent.[2] While the specific molecular targets for this compound have not been fully elucidated, the pyrazole scaffold is famously associated with the inhibition of cyclooxygenase (COX) enzymes, a key mechanism for anti-inflammatory action.[9] Derivatives of pyrazole-3-carboxylic acid have shown significant anti-inflammatory activity in carrageenan-induced paw edema models, a standard preclinical test for such agents.[4]

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a common feature in many antimicrobial agents.[1] A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogens.[3][10] While some molecules demonstrated inhibitory effects against strains of Candida, others showed promise against bacteria like Staphylococcus aureus and Escherichia coli.[3][4][10] Specifically, hydrazone derivatives of pyrazole carboxylic acids have shown potent activity against the Gram-negative bacterium Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL.[11]

Anticancer Properties

Derivatives of this compound have been investigated for their antitumor properties, with some studies showing promising results against specific cancer cell lines.[2] The broad applicability of pyrazole-containing compounds in cancer therapy suggests that this scaffold could be a valuable starting point for developing new oncological drugs.[9]

Other Potential Activities
  • Anticonvulsant Activity : The potential of this compound and its derivatives as anticonvulsant agents has been explored, though further research is needed to determine their efficacy and mechanism.[2]

  • Antiviral Activity : Related pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, with antiviral activity against DENV-2.[12]

  • Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit various enzymes, including β-ketoacyl-acyl carrier protein synthase (FabH) in bacteria and human alkaline phosphatase.[8][13]

Biological ActivityTarget Organism/SystemKey FindingsCompound TypeReference
Anti-inflammatory Inflammatory pathwaysCompound exhibits potential activity.This compound[2]
Anti-inflammatory Carrageenan-induced paw edemaDerivatives showed significant activity.Pyrazole-3-carboxylic acid derivatives[4]
Antibacterial Acinetobacter baumanniiMIC values as low as 4 μg/mL.Hydrazone derivatives of pyrazole[11]
Antifungal Candida strainsSome derivatives showed inhibitory effects.Pyrazole-3-carboxylic acid derivatives[10]
Anticancer Various cancer cell linesPromising results against specific cell lines.This compound derivatives[2]
Antiviral Dengue Virus (DENV-2)EC₅₀ values down to 4.1 μM.Pyrazole-3-carboxylic acid derivatives[12]
Anticonvulsant Central nervous systemPotential activity has been explored.This compound and derivatives[2]

Mechanism of Action and Molecular Targets

While detailed mechanistic studies on this compound are still emerging, research on related pyrazole derivatives provides valuable insights into potential biological targets and signaling pathways.[2]

The anti-inflammatory effects of many pyrazole compounds are attributed to the inhibition of COX enzymes, which are central to the prostaglandin synthesis pathway. Inhibition of COX-2 is a particularly desirable trait for modern anti-inflammatory drugs.

cluster_pathway Hypothetical Anti-inflammatory Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX Enzymes (COX-1, COX-2) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole Pyrazole Derivative (e.g., 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid) pyrazole->cox Inhibition

Caption: Potential mechanism via inhibition of COX enzymes.

Other identified molecular targets for the broader class of pyrazole derivatives include:

  • Cannabinoid Receptor (CB1) : Certain biarylpyrazole derivatives act as potent and specific antagonists for the brain cannabinoid receptor.[14]

  • Dengue Virus NS2B-NS3 Protease : A key enzyme for viral replication, making it a prime target for antiviral drug development.[12]

  • Bacterial DNA Gyrase : An essential bacterial enzyme that is a validated target for antimicrobial agents.[8]

Structure-Activity Relationships (SAR)

The therapeutic potential of this compound is significantly influenced by its three key functional components: the pyrazole ring, the bromo group, and the carboxylic acid group.

cluster_sar Key Structural Features for Biological Activity cluster_roles Functional Roles scaffold Pyrazole Ring (Privileged Scaffold) bromo Bromo Group (C4) (Site for Cross-Coupling) scaffold->bromo Provides structural core acid Carboxylic Acid (C3) (Enables Derivatization, H-Bonding) scaffold->acid Positions key functionalities role1 Biological Interactions scaffold->role1 Core binding role2 Synthetic Versatility bromo->role2 Diversity generation methyl Methyl Group (N1) (Influences Lipophilicity) acid->role1 Target interaction acid->role2 Amide/Ester formation role3 Pharmacokinetics methyl->role3 Modulates properties

Caption: Structure-activity relationship map for the pyrazole core.

  • Pyrazole Ring : This core is a "privileged scaffold," meaning it is frequently found in biologically active molecules and can interact with a variety of biological targets.[2]

  • Bromo Group : The bromine at the C4 position is a versatile synthetic handle. Its presence allows for facile modification via cross-coupling reactions, enabling the synthesis of a large library of analogues to probe SAR and optimize activity.[2]

  • Carboxylic Acid Group : This group can participate in hydrogen bonding with biological targets and can be easily converted into esters or amides, which can act as prodrugs or alter the molecule's pharmacokinetic properties.[2][4]

For related pyrazole series, specific SAR has been established. For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were found to be crucial for potent activity.[14]

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential in medicinal chemistry. Its versatile scaffold, combined with reported anti-inflammatory, antimicrobial, and other biological activities, positions it as a valuable starting point for the development of new therapeutic agents. The presence of a reactive bromine atom provides a straightforward path for lead optimization and the creation of diverse compound libraries.

Future research should focus on:

  • Elucidating Specific Mechanisms : Conducting detailed biochemical and cellular assays to identify the precise molecular targets of this compound and its most active derivatives.

  • Systematic SAR Studies : Synthesizing and screening libraries of derivatives to build a comprehensive understanding of the structure-activity relationships for various biological endpoints.

  • In Vivo Efficacy and Safety : Advancing promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the synthetic tractability and inherent biological potential of this pyrazole scaffold, researchers can continue to explore and develop novel drugs to address unmet medical needs.

References

In-Depth Technical Guide: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. This core scaffold is a key building block in medicinal chemistry, leading to the development of potent and selective therapeutic agents.

Synthesis of this compound Derivatives

The versatile this compound core can be readily functionalized to generate a diverse library of derivatives, primarily through modifications at the carboxylic acid group to form amides and esters.

Synthesis of N-Substituted Carboxamide Derivatives

The most common derivatization of this compound involves the formation of an amide bond with various primary and secondary amines. This is typically achieved through a two-step process: activation of the carboxylic acid followed by coupling with the desired amine.

A general synthetic pathway involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with an amine to form the corresponding carboxamide.

Synthesis_Amide This compound This compound 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride This compound->4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride SOCl2 or (COCl)2 N-Substituted-4-bromo-1-methyl-1H-pyrazole-3-carboxamide N-Substituted-4-bromo-1-methyl-1H-pyrazole-3-carboxamide 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride->N-Substituted-4-bromo-1-methyl-1H-pyrazole-3-carboxamide R1R2NH, Base (e.g., Et3N, Pyridine) Synthesis_Ester cluster_0 Fischer Esterification cluster_1 Acid Chloride Route This compound This compound Ester Derivative Ester Derivative This compound->Ester Derivative R-OH, Acid Catalyst (e.g., H2SO4) 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride->Ester Derivative R-OH, Base JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) P-STAT (Dimer) P-STAT (Dimer) STAT->P-STAT (Dimer) Dimerizes Nucleus Nucleus P-STAT (Dimer)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->JAK Inhibits CDK_Rb_Pathway Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Growth Factors->Cyclin D/CDK4_6 Activate Rb-E2F Complex Rb-E2F Complex Cyclin D/CDK4_6->Rb-E2F Complex Phosphorylates Rb pRb (Phosphorylated) pRb (Phosphorylated) E2F E2F pRb (Phosphorylated)->E2F Releases S-Phase Gene Transcription S-Phase Gene Transcription E2F->S-Phase Gene Transcription Activates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Cyclin D/CDK4_6 Inhibits

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 84547-86-4). The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to ensure laboratory and handling procedures are established with a primary focus on safety.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. These properties are essential for understanding the substance's behavior under various laboratory conditions.

PropertyValue
Molecular Formula C5H5BrN2O2[1]
Molecular Weight 205.01 g/mol [1][2]
Appearance Off-white solid[1]
Melting Point 211-213°C[3]
Boiling Point 347.4 ± 27.0°C (predicted)[3]
Odor No information available[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its classification and associated hazard statements.

GHS ClassificationHazard Statement (H-phrase)
Acute Toxicity, Oral (Category 4)[1]H302: Harmful if swallowed[1][4]
Acute Toxicity, Dermal (Category 4)[4]H312: Harmful in contact with skin[4]
Skin Corrosion/Irritation (Category 2)[1][4]H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye Irritation (Category 2)[1][4]H319: Causes serious eye irritation[4]
Acute Toxicity, Inhalation (Category 4)[4]H332: Harmful if inhaled[4]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][4]H335: May cause respiratory irritation[4][5]

Signal Word: Warning[1][2]

Hazard Pictogram:

alt text

Toxicological Information

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation: Causes skin irritation, which may manifest as redness, itching, or pain.[6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation, potentially leading to redness, pain, or severe eye damage.[4][6]

  • Respiratory Irritation: May cause irritation to the respiratory system.[4][6]

  • Germ Cell Mutagenicity: No data available.[1]

  • Carcinogenicity: No data available.[1]

  • Reproductive Toxicity: No data available.[1]

  • STOT-Single Exposure: May cause respiratory irritation.[1][4]

  • STOT-Repeated Exposure: No data available.[1]

  • Aspiration Hazard: No data available.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological assessment of this compound are not provided in the reviewed public safety documents. The hazard classifications are typically derived from data submitted to regulatory agencies, which may not be publicly accessible.

However, standard protocols for handling and first aid are outlined below.

Handling and Storage Protocol

This protocol is a general guideline for the safe handling and storage of this compound in a laboratory setting.

G cluster_handling Safe Handling Protocol cluster_storage Safe Storage Protocol PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Use in a Well-Ventilated Area (Fume Hood) Avoidance Avoid Contact with Skin, Eyes, and Clothing Avoid Inhalation and Ingestion Hygiene Practice Good Personal Hygiene (Wash hands after handling) Container Keep Container Tightly Closed Location Store in a Cool, Dry, Well-Ventilated Place Incompatibles Store Away from Incompatible Materials

Caption: Workflow for safe handling and storage.

Handling:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Ventilation: Use only outdoors or in a well-ventilated area.[4] Avoid breathing dust/fumes.[4]

  • Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

Storage:

  • Keep container tightly closed.[4]

  • Store in a well-ventilated place.[4]

  • Store locked up.[4] Recommended storage temperature is 2-8°C.[4]

First Aid Measures

The following diagram outlines the immediate actions to be taken in case of accidental exposure.

G cluster_routes Routes of Exposure & First Aid cluster_actions Immediate Actions Exposure Accidental Exposure Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Plenty of Water Skin->WashSkin RinseEyes Rinse Cautiously with Water for Several Minutes Eye->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth Medical Seek Medical Attention FreshAir->Medical WashSkin->Medical if irritation persists RinseEyes->Medical RinseMouth->Medical if feeling unwell

Caption: First aid response to exposure.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1]

  • Skin Contact: If on skin, wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: If swallowed, rinse mouth.[1] Do NOT induce vomiting.[1] Call a POISON CENTER or doctor if you feel unwell.[1]

Fire-Fighting Measures and Accidental Release

  • Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher which may be used.[4]

  • Fire Hazards: The substance is non-combustible but may burn, emitting corrosive fumes in a fire.[4]

  • Accidental Release: For spills, clean up immediately.[4] Avoid breathing dust and contact with skin and eyes.[4] Use dry clean-up procedures and avoid generating dust.[4] Wear appropriate personal protective equipment.[4]

Ecotoxicological Information

There is no specific data available regarding the ecotoxicity of this compound.[1] It is advised to prevent its release into the environment.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[5]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure a thorough risk assessment is conducted.

References

Methodological & Application

Experimental protocol for 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a key building block in the development of novel pharmaceuticals. The described two-step procedure involves the bromination of a pyrazole precursor followed by ester hydrolysis to yield the target compound. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery. The pyrazole ring is a significant scaffold in many biologically active molecules, and this brominated derivative offers a versatile handle for further chemical modifications.[1]

Introduction

This compound is a heterocyclic compound with applications in medicinal and agricultural chemistry.[2] The presence of the bromine atom and the carboxylic acid group allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules, including potential anti-inflammatory and analgesic agents.[1] The following protocol outlines a reliable method for its preparation in a laboratory setting.

Experimental Protocols

The synthesis is performed in two main stages: the bromination of a commercially available starting material, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate

This procedure outlines the bromination of ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 1-methyl-1H-pyrazole-3-carboxylateC7H10N2O2154.171.54 g10 mmol
N-Bromosuccinimide (NBS)C4H4BrNO2177.981.96 g11 mmol
AcetonitrileCH3CN41.0550 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.54 g, 10 mmol) in 50 mL of acetonitrile.

  • To this solution, add N-Bromosuccinimide (1.96 g, 11 mmol) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ester obtained from Step 1. This procedure is adapted from a similar synthesis of a brominated pyrazole carboxylic acid.[3]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (assuming 100% yield from Step 1)Moles (assuming 100% yield from Step 1)
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylateC7H9BrN2O2233.062.33 g10 mmol
Sodium Hydroxide (NaOH)NaOH40.000.8 g20 mmol
EthanolC2H5OH46.0720 mL-
WaterH2O18.0220 mL-
2N Hydrochloric Acid (HCl)HCl36.46As needed-

Procedure:

  • Dissolve ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (2.33 g, 10 mmol) in a mixture of ethanol (20 mL) and water (20 mL) in a 100 mL round-bottom flask.

  • Add sodium hydroxide (0.8 g, 20 mmol) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water.

  • Acidify the solution to pH 3-4 with 2N hydrochloric acid at 0 °C.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydrolysis A Ethyl 1-methyl-1H-pyrazole-3-carboxylate + NBS in Acetonitrile B Reaction at Room Temperature (12-16 hours) A->B C Work-up and Purification (Extraction & Chromatography) B->C D Ethyl 4-bromo-1-methyl-1H- pyrazole-3-carboxylate C->D E Ethyl 4-bromo-1-methyl-1H- pyrazole-3-carboxylate + NaOH in EtOH/H2O D->E F Reflux (2-4 hours) E->F G Acidification with HCl & Precipitation F->G H 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid G->H

Caption: Synthetic workflow for this compound.

Expected Results and Characterization

The final product, this compound, is expected to be a solid. The structure and purity should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The molecular weight of the final product is 205.01 g/mol .[4]

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • All organic solvents are flammable and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive bromo substituent, a carboxylic acid handle for amide bond formation, and a biologically relevant pyrazole core, make it an attractive starting material for the synthesis of diverse compound libraries. The pyrazole scaffold is a privileged structure found in numerous approved drugs, highlighting its importance in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in the discovery of potent kinase inhibitors for oncology applications.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in various therapeutic areas, including:

  • Oncology: As inhibitors of various protein kinases implicated in cancer cell proliferation and survival.[1][2][3][4]

  • Inflammatory Diseases: The pyrazole core is a key component of several anti-inflammatory drugs.

  • Infectious Diseases: Pyrazole derivatives have been investigated for their antibacterial and antifungal properties.[5]

  • Neurological Disorders: Certain pyrazole-containing compounds have demonstrated anticonvulsant activity.

This document will focus on the application of this compound in the development of kinase inhibitors for cancer therapy, using the discovery of Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase (CDK) inhibitors as a representative example.[1][6]

Synthetic Strategy and Derivatization

The chemical versatility of this compound allows for straightforward derivatization at two key positions: the carboxylic acid group (position 3) and the bromo-substituted carbon (position 4). A common synthetic strategy involves:

  • Amide Coupling: The carboxylic acid at position 3 can be readily coupled with a variety of amines to generate a diverse library of pyrazole-3-carboxamides. This is a crucial step for introducing pharmacophoric features that can interact with the target protein.

  • Suzuki Coupling: The bromo group at position 4 serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl substituents, which can be tailored to enhance potency and selectivity.

G cluster_0 Synthetic Workflow Start 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid Amide Amide Coupling (Amine, Coupling Agent) Start->Amide Intermediate 4-Bromo-1-methyl-1H- pyrazole-3-carboxamide Derivative Amide->Intermediate Suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) Intermediate->Suzuki Final Biologically Active Pyrazole Derivative Suzuki->Final

A generalized synthetic workflow for the derivatization of this compound.

Application Example: Development of FLT3/CDK Inhibitors

Acute Myeloid Leukemia (AML) is a hematological malignancy often associated with mutations in the FLT3 receptor tyrosine kinase. Simultaneous inhibition of FLT3 and CDKs presents a promising therapeutic strategy. A series of 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized as potent FLT3 and CDK inhibitors.[1][6]

Quantitative Biological Data

The following table summarizes the in vitro activity of a representative compound, FN-1501 , a 1H-pyrazole-3-carboxamide derivative.

Compound IDTarget KinaseIC50 (nM)[6]Antiproliferative Activity (MV4-11 cell line) GI50 (µM)[6]
FN-1501 FLT32.330.008
CDK21.02
CDK40.39
CDK6-

Table 1: In vitro kinase inhibitory and antiproliferative activity of a representative pyrazole derivative, FN-1501.

Targeted Signaling Pathways

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. CDKs are key regulators of the cell cycle. Inhibition of both FLT3 and CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 FLT3 Signaling Pathway cluster_1 CDK Signaling Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF_MEK_ERK RAS/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation FN1501_FLT3 FN-1501 (Pyrazole Derivative) FN1501_FLT3->Dimerization Cyclin_CDK Cyclin/CDK Complexes Rb_Phosphorylation Rb Phosphorylation Cyclin_CDK->Rb_Phosphorylation E2F_Release E2F Release Rb_Phosphorylation->E2F_Release Cell_Cycle_Progression Cell Cycle Progression E2F_Release->Cell_Cycle_Progression FN1501_CDK FN-1501 (Pyrazole Derivative) FN1501_CDK->Cyclin_CDK

Targeted signaling pathways of pyrazole-based FLT3 and CDK inhibitors.

Experimental Protocols

Synthesis of this compound (General Procedure)

Materials:

  • 4-Bromo-1,3-dimethyl-1H-pyrazole (starting material, requires separate synthesis)

  • Potassium permanganate (KMnO4)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a solution of 4-bromo-1,3-dimethyl-1H-pyrazole in water, add potassium permanganate portion-wise while maintaining the reaction temperature at approximately 90°C.

  • The reaction mixture is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC).

  • After completion, the reaction is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The concentrated solution is cooled in an ice bath, and the pH is adjusted to ~3 with concentrated HCl to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Amide Coupling Protocol (General Procedure)

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired amide.

Suzuki Coupling Protocol (General Procedure)

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxamide derivative

  • Aryl or heteroaryl boronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the 4-bromo-1-methyl-1H-pyrazole-3-carboxamide derivative (1 equivalent), the boronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and Na2CO3 (2 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • The reaction mixture is heated to 80-100°C and stirred for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the desired coupled product.

In Vitro Kinase Inhibition Assay (General Protocol)

Principle: The ability of a compound to inhibit a specific kinase is typically measured using an in vitro assay that quantifies the phosphorylation of a substrate by the kinase. This can be done using various detection methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.

Materials:

  • Recombinant human kinase (e.g., FLT3, CDK2)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (pyrazole derivative)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (phosphorylated substrate or ADP) using the chosen detection method.

  • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., MV4-11)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compound

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel, biologically active compounds in medicinal chemistry. Its amenability to derivatization via amide coupling and Suzuki reactions allows for the rapid generation of diverse chemical libraries. The successful application of this scaffold in the development of potent kinase inhibitors for oncology underscores its potential in modern drug discovery. The protocols and data presented herein provide a framework for researchers to utilize this building block in their own drug development programs.

References

Application Notes: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid as a Versatile Building Block for Kinase Inhibitor Discovery

Application Note: Efficient Derivatization of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid for the Generation of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This application note details robust and versatile protocols for the derivatization of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a key building block for creating diverse compound libraries. We present detailed methodologies for palladium-catalyzed cross-coupling reactions at the C4-position and amide bond formation at the C3-carboxylic acid. These strategies enable the rapid generation of novel pyrazole analogues with a wide range of physicochemical properties, suitable for screening in drug discovery programs.[3]

Introduction

The structural versatility of the pyrazole core allows it to engage in various biological interactions, making it a cornerstone of modern medicinal chemistry.[1][4] this compound is an ideal starting material for library synthesis due to its two orthogonal functional handles: a bromine atom amenable to C-C and C-N bond formation, and a carboxylic acid ready for amidation. This dual functionality allows for systematic exploration of the chemical space around the pyrazole core.

Below is a diagram illustrating the primary diversification pathways for this scaffold.

G Start 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid C4_Coupling C4 Position Derivatization (Cross-Coupling) Start->C4_Coupling Pd Catalyst C3_Coupling C3 Position Derivatization (Amide Coupling) Start->C3_Coupling Coupling Agent Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) C4_Coupling->Suzuki Sonogashira Sonogashira (Terminal Alkynes) C4_Coupling->Sonogashira Amidation Amide Coupling (Primary/Secondary Amines) C3_Coupling->Amidation Library Diverse Compound Library Suzuki->Library Sonogashira->Library Amidation->Library

Caption: Diversification strategy for the pyrazole scaffold.

Derivatization at the C4-Position: Cross-Coupling Reactions

The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly reliable method for forming C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (3.0 eq).[7]

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol %).[7]

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-Dioxane and water.

  • Reaction Execution: Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~3-4.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Results

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O692
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O888
33-Pyridinylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O495[6]
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O1085
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the pyrazole and a terminal alkyne, introducing valuable linear moieties into the final compounds.[8][9]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2.5 mol%), and a copper(I) co-catalyst such as CuI (5.0 mol%).[10]

  • Solvent and Base: Add a suitable solvent (e.g., DMF or THF) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction Execution: Stir the mixture at room temperature or gentle heat (40-60°C) for 6-18 hours. Monitor the reaction by TLC or LC-MS.[8]

  • Work-up: Upon completion, dilute the reaction mixture with water and acidify with 1M HCl.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via silica gel chromatography.

Data Presentation: Sonogashira Coupling Results

EntryTerminal AlkynePd Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)TEADMF6089
2EthynyltrimethylsilanePd(PPh₃)₄ (3)DIPEATHFRT93
31-HexynePd(PPh₃)₂Cl₂ (2.5)TEADMF5084
4Propargyl alcoholPd(dppf)Cl₂ (3)DIPEATHFRT78

Derivatization at the C3-Position: Amide Bond Formation

The carboxylic acid at the C3-position is readily converted to a wide range of amides using standard coupling reagents. This reaction is highly efficient and tolerant of diverse functional groups on the amine coupling partner.[11]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Activation: In a round-bottom flask, dissolve the pyrazole carboxylic acid starting material (1.0 eq) in a polar aprotic solvent like DMF. Add a suitable coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).[12] Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[13]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated ester solution.

  • Reaction Execution: Continue stirring at room temperature for 2-16 hours. Monitor the reaction's completion by LC-MS.

  • Work-up: Quench the reaction by adding water.

  • Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude amide can be further purified by recrystallization or silica gel chromatography if necessary.

Data Presentation: HATU-Mediated Amide Coupling Results

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineHATUDIPEADMF395
2MorpholineHATUDIPEADMF298[11]
3AnilineHATUDIPEADMF1287
4(R)-1-PhenylethanamineHATUDIPEADMF691

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the synthesis and purification of a derivatized pyrazole compound.

G Start Start Setup 1. Reaction Setup (Reagents, Solvent, Inert Atm.) Start->Setup Execution 2. Reaction Execution (Heating, Stirring) Setup->Execution Monitoring 3. Monitor Progress (TLC / LC-MS) Execution->Monitoring Monitoring->Execution Incomplete Workup 4. Aqueous Work-up (Quench, Extract, Wash, Dry) Monitoring->Workup Reaction Complete Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, HRMS) Purify->Analyze End Pure Compound Analyze->End

Caption: General experimental workflow for synthesis and purification.

Conclusion

The protocols described provide a robust framework for the systematic derivatization of this compound. By combining palladium-catalyzed cross-coupling reactions with reliable amide bond formation, researchers can efficiently generate large libraries of novel pyrazole-based compounds. This strategic approach is highly valuable for hit-to-lead campaigns and the overall drug discovery process.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a versatile building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The protocols detailed below are based on established methodologies for analogous pyrazole derivatives and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction enables the synthesis of 4-aryl-1-methyl-1H-pyrazole-3-carboxylic acids, which are prevalent scaffolds in medicinal chemistry.[1]

While specific literature on the Suzuki coupling of this compound is not abundant, successful couplings have been reported for the analogous 4-iodo-1-methyl-1H-pyrazole, providing a strong basis for protocol development.[2] The presence of the carboxylic acid may necessitate the use of milder bases to prevent unwanted side reactions.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination This compound 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid (Ar-X) Ar'B(OH)2 Arylboronic Acid (Ar'B(OH)2) Base Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G2 precatalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (4:1)900.1-0.2Moderate to ExcellentMicrowave irradiation can significantly reduce reaction times.[2]
XPhos Pd G2 (2)K₃PO₄ (2)Dioxane/H₂O (4:1)10012Good to ExcellentEffective for a broad range of aryl and heteroaryl boronic acids.[3]
PdCl₂(dppf) (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)8516GoodA common and reliable catalyst system.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 4-alkynyl-1-methyl-1H-pyrazole-3-carboxylic acid derivatives. These products are valuable intermediates for the synthesis of complex heterocyclic systems.

General Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, Cu(I) salt, and base in a dry flask. B Evacuate and backfill with inert gas. A->B C Add degassed solvent and terminal alkyne. B->C D Heat the reaction mixture with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and quench. E->F G Extract with an organic solvent. F->G H Purify by column chromatography. G->H

Caption: General experimental workflow for Sonogashira cross-coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (2-10 mol%)

  • Base (e.g., Et₃N, DIPEA) (2-4 equivalents)

  • Solvent (e.g., THF, DMF, Acetonitrile)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent, the base, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Sonogashira Coupling

Pd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF25-604-12Good
Pd(OAc)₂ (3) / XPhos (6)-Et₃N (3)MeCN11012Good to Excellent
Pd(PPh₃)₄ (5)CuI (10)DIPEA (4)DMF808Moderate to Good

Heck Coupling

The Heck reaction enables the arylation of olefins with this compound, producing 4-alkenyl-1-methyl-1H-pyrazole-3-carboxylic acid derivatives. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Simplified Heck Reaction Mechanism

Heck_Mechanism Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-Br Pd(0)->Oxidative_Addition Ar-Br Alkene_Coordination Alkene Complex Oxidative_Addition->Alkene_Coordination Alkene Migratory_Insertion Sigma-Alkyl Pd(II) Complex Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination Product Complex Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0) Base Product Coupled Product Beta_Hydride_Elimination->Product

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Coupling

Materials:

  • This compound

  • Olefin (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equivalents)

  • Solvent (e.g., DMF, DMA, Acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, optional ligand, and the base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the olefin.

  • Heat the mixture to the desired temperature (typically 100-140 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Table 3: Representative Conditions for Heck Coupling

Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF12012Moderate to Good
Pd/C (5)-K₂CO₃ (2.5)DMA13016Moderate
Pd(OAc)₂ (1)P(o-tolyl)₃ (2)NaOAc (2)Acetonitrile10024Moderate to Good

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid derivatives through the palladium-catalyzed coupling of this compound with primary or secondary amines.[4] This reaction is a cornerstone for introducing nitrogen-containing functionalities.

Logical Flow of a Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow Start Start Combine Combine Aryl Bromide, Amine, Pd Precatalyst, Ligand, and Base Start->Combine Inert Establish Inert Atmosphere Combine->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Solvent->React Monitor Monitor Reaction Progress React->Monitor Monitor->React Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purification (e.g., Chromatography) Workup->Purify End End Purify->End

Caption: Logical workflow of a typical Buchwald-Hartwig amination experiment.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, DavePhos) (1.2 - 6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a plug of celite, rinsing with the solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

Pd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (2)Toluene10012-24Good
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.5)Dioxane11018Good to Excellent
Pd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄ (2)THF8024Moderate to Good

Disclaimer: The provided protocols and conditions are intended as a starting point for the development of specific synthetic procedures. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve desired outcomes for specific substrates. The presence of the carboxylic acid functionality on the pyrazole ring may require special consideration, such as the use of milder bases or protection/deprotection strategies, to avoid potential side reactions. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and technical guidance for the Suzuki coupling of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid with various arylboronic acids. The resulting 4-aryl-1-methyl-1H-pyrazole-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry, appearing in a diverse range of biologically active molecules.

The presence of a carboxylic acid group on the pyrazole ring introduces a specific challenge, as it can potentially coordinate to the palladium catalyst and inhibit its activity. This document addresses this challenge by providing optimized reaction conditions and strategies to ensure successful and high-yielding coupling reactions.

General Reaction Scheme

The Suzuki coupling of this compound proceeds via a palladium-catalyzed reaction with an arylboronic acid in the presence of a base.

Caption: General Suzuki Coupling Reaction Scheme.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide R-X (Bromo-pyrazole) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on literature data for structurally related compounds.[1][2][3][4]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O (4:1)906-1285-95
24-Methoxyphenylboronic acidXPhos Pd G2 (3)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10012-1880-90
33-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3.0)Toluene/EtOH/H₂O (2:1:1)858-1675-85
44-(Trifluoromethyl)phenylboronic acidXPhos Pd G2 (3)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10012-2470-80
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O (4:1)9012-1865-75

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Ethanol

  • Water

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, XPhos Pd G2, and potassium phosphate.

  • Add ethanol and water in a 1:1 ratio.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-45 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki coupling reaction.

Workflow start Start setup Reaction Setup: - Add reactants and base to flask start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N2 setup->inert reagents Add Solvent and Catalyst inert->reagents reaction Reaction: - Heat with stirring - Monitor by TLC/LC-MS reagents->reaction workup Work-up: - Cool, dilute, and perform  aqueous extraction reaction->workup purification Purification: - Column Chromatography workup->purification analysis Characterization: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: General Experimental Workflow.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the amount of base to 3.0-4.0 equivalents to ensure the carboxylic acid is fully deprotonated. Alternatively, protecting the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction can be beneficial. The ester can be subsequently hydrolyzed under standard conditions.

  • Catalyst Deactivation: The presence of the carboxylic acid can lead to catalyst deactivation. The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can help to stabilize the palladium catalyst and improve its turnover number.[4][5]

  • Debromination: A common side reaction is the debromination of the starting material. This can be minimized by using milder reaction conditions (lower temperature, shorter reaction time) and ensuring the reaction is performed under a strictly inert atmosphere.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DME) and water is typically effective. For microwave-assisted reactions, ethanol/water mixtures are often employed.[4]

By following these protocols and considering the key optimization parameters, researchers can successfully synthesize a wide range of 4-aryl-1-methyl-1H-pyrazole-3-carboxylic acids for applications in drug discovery and materials science.

References

Application Notes and Protocols for 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid as a key intermediate in the development of novel agrochemicals, particularly fungicides. The following sections detail the synthesis of this precursor, its conversion into bioactive pyrazole carboxamide fungicides, and protocols for evaluating their biological activity and mechanism of action.

Introduction

This compound is a heterocyclic building block crucial for the synthesis of a class of potent fungicides known as pyrazole carboxamides.[1] These fungicides are of significant interest in agrochemical research due to their effectiveness against a wide range of fungal pathogens. Many commercial fungicides are based on the pyrazole carboxamide scaffold. This document outlines the synthetic procedures and biological evaluation methods relevant to the use of this compound in the discovery and development of new fungicidal agents.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the bromination of 1-methylpyrazole followed by carboxylation.[1] A common laboratory-scale synthesis involves the oxidation of a precursor like 4-bromo-1,3-dimethyl-1H-pyrazole.

Experimental Protocol: Synthesis via Oxidation

This protocol describes the synthesis of this compound from 4-bromo-1,3-dimethyl-1H-pyrazole using potassium permanganate as the oxidizing agent.

Materials:

  • 4-bromo-1,3-dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • 500 mL three-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Buchner funnel and filter paper

  • Beakers

  • Rotary evaporator

Procedure:

  • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-1,3-dimethyl-1H-pyrazole (0.05 mol) and 200 mL of water.

  • Stir the mixture and heat to 90°C.

  • Slowly add potassium permanganate (0.15 mol) in batches to control the exothermic reaction.

  • Maintain the reaction mixture at 90°C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a Buchner funnel to remove manganese dioxide (MnO₂). Wash the filter cake with a small amount of water.

  • Combine the filtrate and washings and concentrate the volume to approximately 30 mL using a rotary evaporator.

  • Cool the concentrated solution to 0°C in an ice bath.

  • Acidify the solution to pH 3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

Synthesis of Pyrazole Carboxamide Fungicides

This compound serves as a crucial intermediate for the synthesis of pyrazole carboxamide fungicides. The general synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with a desired aniline derivative.

Experimental Protocol: General Synthesis of Pyrazole Carboxamides

Step 1: Formation of the Acid Chloride

  • Suspend this compound (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. This product is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the desired aniline derivative (1 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the crude 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride (1 equivalent) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyrazole carboxamide fungicide.

Diagram of the general synthesis workflow:

G Synthesis Workflow A This compound C 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride A->C Acid Chloride Formation B Thionyl Chloride (SOCl2) DMF (cat.) B->C E Pyrazole Carboxamide Fungicide C->E Amidation D Aniline derivative Base (e.g., Triethylamine) D->E

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.

Biological Activity and Mechanism of Action

Pyrazole carboxamide fungicides primarily act as Succinate Dehydrogenase Inhibitors (SDHIs).[2] SDH, also known as Complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to a significant reduction in ATP production and ultimately cell death.[3][4]

Diagram of the SDH Inhibition Signaling Pathway:

G SDH Inhibition Pathway cluster_0 Mitochondrion A Succinate C Succinate Dehydrogenase (SDH) (Complex II) A->C B Fumarate C->B D Electron Transport Chain C->D e- E ATP Production D->E G Cell Death E->G Depletion leads to F Pyrazole Carboxamide Fungicide F->C Inhibition

Caption: Mechanism of action of pyrazole carboxamide fungicides via SDH inhibition.

Experimental Protocols for Biological Evaluation

1. In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is used to determine the efficacy of a fungicide against a specific fungal pathogen, such as Rhizoctonia solani.[5]

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare PDA medium and sterilize it by autoclaving.

  • Cool the PDA to about 45-50°C.

  • Add the required amount of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with the solvent alone.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at 25-28°C.

  • Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value (the concentration of the fungicide that causes 50% inhibition of mycelial growth) by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[6]

2. Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the direct inhibitory effect of the test compounds on the SDH enzyme.[7]

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • DCIP (2,6-dichlorophenolindophenol) as an electron acceptor

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Isolate the mitochondrial fraction from the fungal mycelia.

  • Prepare a reaction mixture containing the assay buffer, succinate, and DCIP.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the mitochondrial fraction to each well to initiate the reaction.

  • Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 25°C) using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of succinate by SDH.

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

3. Transmission Electron Microscopy (TEM) for Cellular Morphology

TEM is used to observe the ultrastructural changes in fungal cells after treatment with the fungicide.[8][9]

Materials:

  • Fungal culture

  • Test compound

  • Fixative solution (e.g., 2.5% glutaraldehyde in phosphate buffer)

  • Osmium tetroxide (OsO₄)

  • Ethanol series (for dehydration)

  • Propylene oxide

  • Epoxy resin

  • Uranyl acetate and lead citrate (for staining)

  • Transmission Electron Microscope

Procedure:

  • Treat the fungal culture with the test compound at its EC₅₀ concentration for a specified period (e.g., 24-48 hours). A control culture should be run in parallel.

  • Harvest the fungal mycelia by centrifugation.

  • Fix the mycelia in the fixative solution for several hours at 4°C.

  • Wash the samples with buffer and post-fix with 1% osmium tetroxide.

  • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure resin.

  • Embed the samples in fresh resin and polymerize at 60°C for 48 hours.

  • Cut ultra-thin sections (70-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Observe the sections under a transmission electron microscope, focusing on changes in the cell wall, cell membrane, mitochondria, and other organelles.

4. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the impact of the fungicide on the mitochondrial membrane potential, a key indicator of mitochondrial function.[10][11]

Materials:

  • Fungal protoplasts or cells

  • Fluorescent dye sensitive to ΔΨm (e.g., JC-1, TMRM, or TMRE)

  • Assay buffer

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare fungal protoplasts or use whole cells.

  • Treat the cells with the test compound at various concentrations for a defined period.

  • Incubate the treated and control cells with the fluorescent dye (e.g., JC-1) in the dark. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Wash the cells to remove the excess dye.

  • Measure the red and green fluorescence intensity using a fluorescence microscope or a microplate reader.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Data Presentation

Table 1: Antifungal Activity of Pyrazole Carboxamide Derivatives against Rhizoctonia solani

CompoundEC₅₀ (µg/mL)Reference
SCU20280.022[3][4]
SCU30380.016[2]
Thifluzamide (Commercial Fungicide)-[3][4]
Fluxapyroxad (Commercial Fungicide)0.033[2]
Boscalid (Commercial Fungicide)9.19[12]

Table 2: SDH Enzyme Inhibition by Pyrazole Carboxamide Derivatives

CompoundIC₅₀ (µM)Target OrganismReference
Compound 6i-Valsa mali[12]
Boscalid-Valsa mali[12]
Compound E13.3R. solani[7]
Boscalid7.9R. solani[7]

Note: Specific IC₅₀ values for some compounds were not available in the searched literature but their inhibitory activity was confirmed.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel pyrazole carboxamide fungicides. The protocols outlined in these application notes provide a framework for the synthesis, biological evaluation, and mechanistic study of these compounds. The primary mode of action for this class of fungicides is the inhibition of the mitochondrial enzyme succinate dehydrogenase, leading to the disruption of fungal respiration and subsequent cell death. Further research and derivatization of this scaffold hold promise for the development of next-generation agrochemicals with improved efficacy and safety profiles.

References

Application Notes and Protocols for Determining the Biological Activity of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid scaffold, with its distinct functional groups—a pyrazole ring, a bromine atom, and a carboxylic acid—serves as a versatile building block for synthesizing novel drug candidates.[3] The bromine atom can be substituted to create diverse chemical libraries, while the pyrazole ring is a core structure in many biologically active molecules.[3]

These application notes provide detailed protocols for assessing the biological activity of derivatives of this compound, focusing on anticancer, antimicrobial, and enzyme inhibition assays.

Application Note 1: Anticancer Activity Evaluation

Derivatives of pyrazole have shown promising results against various cancer cell lines.[3][4] The following protocols describe a standard cascade of in vitro assays to identify and characterize the anticancer potential of novel this compound derivatives.

Experimental Workflow for Anticancer Screening

cluster_workflow Anticancer Screening Workflow start Synthesized Pyrazole Derivatives assay1 Primary Screening: Cell Viability Assay (MTT/SRB) start->assay1 decision1 Active Compounds? (IC50 < Threshold) assay1->decision1 assay2 Secondary Assays: Apoptosis & Cell Cycle Analysis decision1->assay2 Yes inactive Inactive decision1->inactive No end Lead Compound Identification assay2->end

Caption: Workflow for in vitro screening of anticancer activity.

Protocol 1.1: Cell Viability Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), a key measure of cytotoxicity.[1] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][4]

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in the appropriate medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 to 100 µM) in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1] Incubate for 48 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[1]

Protocol 1.2: Apoptosis Assay by Flow Cytometry

This assay determines if the compound induces programmed cell death (apoptosis). It uses Annexin V-FITC to detect early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells.[1]

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

    • Viable: Annexin V-negative and PI-negative.

    • Early Apoptotic: Annexin V-positive and PI-negative.[1]

    • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.[1]

Protocol 1.3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compounds on cell cycle progression to identify the phase of the cell cycle (G0/G1, S, or G2/M) where the compound exerts its effect.[1]

Methodology:

  • Cell Treatment: Seed cells and treat with the test compounds at their IC50 concentration for 24 hours.[1]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[1]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using analysis software.[1]

Data Presentation: Anticancer Activity

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines.

Compound ID Cancer Cell Line Assay Type Incubation Time (hrs) IC50 (µM)[1]
Derivative A MCF-7 (Breast) MTT 48 12.5
Derivative A A549 (Lung) MTT 48 25.1
Derivative B MCF-7 (Breast) MTT 48 7.8
Derivative B A549 (Lung) MTT 48 15.3
Doxorubicin MCF-7 (Breast) MTT 48 1.1

| Doxorubicin | A549 (Lung) | MTT | 48 | 2.3 |

Application Note 2: Antimicrobial Activity Evaluation

Pyrazole derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[2][6][7] The following protocols are fundamental for screening new derivatives for antimicrobial properties.

Experimental Workflow for Antimicrobial Screening

cluster_workflow Antimicrobial Screening Workflow start Synthesized Pyrazole Derivatives assay1 Primary Screening: Agar Well Diffusion Assay start->assay1 decision1 Zone of Inhibition? assay1->decision1 assay2 Quantitative Assay: Minimum Inhibitory Concentration (MIC) decision1->assay2 Yes inactive Inactive decision1->inactive No end Identify Potent Antimicrobial Agents assay2->end

Caption: Workflow for in vitro screening of antimicrobial activity.

Protocol 2.1: Agar Well Diffusion Assay

This is a preliminary qualitative assay to screen for antimicrobial activity. The presence of a zone of inhibition around a well containing the test compound indicates activity against the microorganism.

Methodology:

  • Microbial Strains: Use a panel of microorganisms including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans, Aspergillus niger).[2]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Diffusion: Aseptically punch wells (6 mm diameter) into the agar. Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Use a standard antibiotic (e.g., Chloramphenicol) as a positive control and the solvent as a negative control.[2]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.[2]

Protocol 2.2: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a common quantitative technique.

Methodology:

  • Preparation: In a 96-well microplate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to each well.

  • Serial Dilution: Add 100 µL of the test compound solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.[2]

Data Presentation: Antimicrobial Activity

Table 2: Antimicrobial Activity (Zone of Inhibition) of Pyrazole Derivatives.

Compound ID S. aureus (mm) E. coli (mm) C. albicans (mm)
Derivative C 18 14 16
Derivative D 22 19 20
Chloramphenicol 25 30 N/A

| Clotrimazole | N/A | N/A | 24 |

Data expressed as the diameter of the inhibition zone in millimeters (mm).[2]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives.

Compound ID S. aureus (µg/mL) E. coli (µg/mL) C. albicans (µg/mL)
Derivative C 125 250 125
Derivative D 62.5 125 62.5
Chloramphenicol 6.25 3.13 N/A

| Clotrimazole | N/A | N/A | 7.8 |

Application Note 3: Enzyme Inhibition Assays

Pyrazole derivatives have been identified as inhibitors of various enzymes, such as Cyclin-Dependent Kinase 2 (CDK2) and alkaline phosphatase, which are relevant targets in cancer and other diseases.[5][8]

General Workflow for Enzyme Inhibition Assay

cluster_workflow Enzyme Inhibition Assay Workflow reagents Purified Enzyme + Substrate + Buffer reaction Incubate and Initiate Enzymatic Reaction reagents->reaction inhibitor Test Pyrazole Derivative (Serial Dilutions) inhibitor->reaction detection Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) reaction->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis result Identify Potent Enzyme Inhibitors analysis->result

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 3.1: General CDK2 Inhibition Assay

This protocol provides a general outline for determining the inhibitory activity of compounds against CDK2, a key regulator of the cell cycle.

Methodology:

  • Assay Components: Use a commercial CDK2 kinase assay kit, which typically includes recombinant CDK2/Cyclin E enzyme, a specific substrate (e.g., a peptide with a phosphorylation site), and ATP.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CDK2/Cyclin E enzyme. Incubate for a short period (e.g., 10-15 minutes) to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. Detection methods vary by kit but often involve luminescence or fluorescence (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Data Presentation: Enzyme Inhibition

Table 4: CDK2 Inhibitory Activity of Pyrazole Derivatives.

Compound ID CDK2 IC50 (µM)[5]
Derivative E 0.95
Derivative F 1.52

| Roscovitine (Control) | 0.45 |

References

Application Notes and Protocols: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid as a Fragment for Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class. Its rigid scaffold, low molecular weight, and presence of both hydrogen bond donors and acceptors, along with a synthetically tractable bromine handle, make it an attractive starting point for fragment-based drug discovery (FBDD). FBDD is a powerful methodology for identifying lead compounds by screening low-molecular-weight fragments that typically bind with low affinity to a biological target. These initial hits are then optimized to develop high-affinity and selective inhibitors. The pyrazole core is a common motif in many approved drugs and clinical candidates, often targeting kinases and other ATP-binding proteins. This document provides an overview of the application of this compound as a fragment for inhibitor screening, including detailed protocols for primary screening and hit validation.

Data Presentation: Representative Screening Data for Pyrazole-Based Fragments

The following table summarizes hypothetical, yet representative, quantitative data for a primary fragment screen involving this compound and other similar pyrazole-based fragments against a generic protein kinase. This data is illustrative of what might be obtained from biophysical screening assays.

Fragment IDStructureFragment NameMolecular Weight ( g/mol )Assay TypeBinding Affinity (Kd)Ligand Efficiency (LE)
F1 this compoundThis compound219.02SPR250 µM0.35
F2 1H-Pyrazole-3-carboxylic acid1H-Pyrazole-3-carboxylic acid112.08NMR (CSPD)800 µM0.31
F3 1-Methyl-1H-pyrazole-3-carboxylic acid1-Methyl-1H-pyrazole-3-carboxylic acid126.11Thermal Shift500 µM0.33
F4 4-Bromo-1H-pyrazole-3-carboxylic acid4-Bromo-1H-pyrazole-3-carboxylic acid204.99ITC350 µM0.34

Note: The structures shown are representative of the named compounds. The provided data is for illustrative purposes.

Experimental Protocols

Primary Screening via Surface Plasmon Resonance (SPR)

This protocol outlines a general method for primary fragment screening using SPR to identify binders to a target protein.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chips (e.g., CM5, carboxymethylated dextran)

  • Target protein (e.g., a protein kinase)

  • This compound and other fragments

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Fragment Screening:

    • Prepare stock solutions of fragments (e.g., 100 mM in DMSO).

    • Dilute the fragments into running buffer to the desired screening concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent and low (e.g., ≤ 1%).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant immobilized protein) for a defined association time (e.g., 60 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 120 seconds).

    • Regenerate the surface if necessary with a pulse of a suitable regeneration solution (e.g., 50 mM NaOH or 1 M NaCl).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Identify "hits" based on a predefined response threshold.

    • For confirmed hits, perform a dose-response analysis by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (Kd).

Hit Validation and Characterization by Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to validate hits from the primary screen and to determine the thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Target protein

  • Hit fragment (e.g., this compound)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Dialyze the target protein extensively against the ITC buffer.

    • Dissolve the fragment in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and fragment solutions if DMSO is required for solubility.

    • Determine the accurate concentrations of the protein and fragment.

  • ITC Experiment:

    • Load the protein solution (e.g., 20 µM) into the sample cell.

    • Load the fragment solution (e.g., 200 µM) into the injection syringe.

    • Set the experimental parameters (e.g., cell temperature, stirring speed, injection volume, and spacing).

    • Perform an initial injection and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of fragment to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization cluster_optimization Optimization Phase frag_lib Fragment Library (e.g., containing 4-bromo-1-methyl- 1H-pyrazole-3-carboxylic acid) prim_screen Primary Screen (SPR, NMR, Thermal Shift) frag_lib->prim_screen Screen against Target hits Initial Hits (Low Affinity) prim_screen->hits Identify Binders hit_val Hit Validation (ITC, X-ray Crystallography) hits->hit_val Confirm & Characterize struc_bio Structural Biology (Binding Mode Analysis) hit_val->struc_bio Determine Structure chem_synth Fragment Elaboration/ Structure-Guided Design struc_bio->chem_synth Inform Chemistry lead_comp Lead Compound (High Affinity & Selectivity) chem_synth->lead_comp Synthesize Analogs lead_comp->prim_screen Re-screen

Caption: A typical workflow for fragment-based drug discovery (FBDD).

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the inhibition of a generic MAP kinase signaling pathway, a common target for pyrazole-based inhibitors.

MAPK_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf RAF Kinase ras->raf Activates mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Pyrazole-based Inhibitor (Derived from Fragment Hit) inhibitor->raf Inhibits

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a pyrazole-based inhibitor.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated clinical significance. Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus of drug discovery efforts.

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a versatile starting material for the synthesis of a variety of kinase inhibitors. The bromine atom at the 4-position provides a convenient handle for introducing diverse substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. The carboxylic acid moiety at the 3-position is readily converted to an amide, a common functional group in many kinase inhibitors that often participates in key hydrogen bonding interactions within the kinase active site.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, targeting key kinases such as p38 MAP Kinase, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).

Target Kinases and Signaling Pathways

Derivatives of this compound have been successfully utilized to generate inhibitors targeting several important kinase families. Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of the synthesized inhibitors.

p38 Mitogen-Activated Protein (MAP) Kinase Signaling

The p38 MAP kinase pathway is a key signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines. Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[1] Pyrazole-urea based compounds are a well-established class of p38 MAP kinase inhibitors.

p38_pathway ext_stim Stress Stimuli / Cytokines mkk MKK3/6 ext_stim->mkk p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream phosphorylates response Inflammation / Apoptosis downstream->response inhibitor Pyrazole-Urea Inhibitor (e.g., BIRB 796 analogue) inhibitor->p38

p38 MAPK Signaling Pathway Inhibition
Cyclin-Dependent Kinase (CDK) Signaling and Cell Cycle Control

CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. Inhibitors of CDKs can induce cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. The CDK/Rb pathway is a critical checkpoint in cell cycle progression.

cdk_pathway growth_factors Mitogenic Signals (Growth Factors) cdk46 Cyclin D / CDK4/6 growth_factors->cdk46 rb Rb cdk46->rb phosphorylates prb p-Rb e2f E2F prb->e2f releases transcription G1/S Phase Gene Transcription e2f->transcription inhibitor Pyrazole-Carboxamide Inhibitor (e.g., AT7519 analogue) inhibitor->cdk46

CDK/Rb Cell Cycle Pathway Inhibition
Janus Kinase (JAK)/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in immunity, inflammation, and hematopoiesis. Aberrant JAK/STAT signaling is associated with autoimmune diseases and myeloproliferative neoplasms.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates pstat p-STAT dimer STAT Dimer pstat->dimer dimerizes nucleus Nucleus dimer->nucleus transcription Gene Transcription nucleus->transcription regulates inhibitor Pyrazolopyrimidine Inhibitor (e.g., Ruxolitinib analogue) inhibitor->jak

JAK/STAT Signaling Pathway Inhibition

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors with pyrazole scaffolds, providing a benchmark for newly synthesized compounds.

Table 1: Inhibitory Activity of Pyrazole-Urea Derivatives against p38 MAP Kinase.

Compound IDR Groupp38α Kd (nM)
BIRB 796 Analogue 4-(2-ethoxy)morpholine0.1
Analogue 1 4-methylphenyl8
Analogue 2 3-chlorophenyl350

Data adapted from literature on pyrazole-urea based p38 inhibitors. Actual values will vary based on the specific substitutions.

Table 2: Inhibitory Activity of Pyrazole-Carboxamide Derivatives against CDKs.

Compound IDTarget KinaseIC50 (nM)
AT7519 Analogue CDK138 (Ki)
CDK240-210
CDK4100-210
CDK6~200
CDK910-40

Data is representative of multi-CDK inhibitors with a pyrazole-carboxamide scaffold like AT7519.

Table 3: Inhibitory Activity of Pyrazolopyrimidine Derivatives against JAKs.

Compound IDTarget KinaseIC50 (nM)
Ruxolitinib Analogue JAK1~3
JAK2~3
JAK3>400

Data is representative of selective JAK1/2 inhibitors with a pyrazole core.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound.

General Synthetic Workflow

The general strategy for synthesizing kinase inhibitors from this compound involves two key steps: amide bond formation and a palladium-catalyzed cross-coupling reaction. The order of these steps can be interchangeable depending on the desired final product and the stability of the reactants.

workflow start 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid amide_formation Amide Coupling (e.g., HATU, EDC) start->amide_formation coupling2 Suzuki or Buchwald-Hartwig Coupling start->coupling2 intermediate1 4-Bromo-1-methyl-1H- pyrazole-3-carboxamide amide_formation->intermediate1 coupling1 Suzuki or Buchwald-Hartwig Coupling intermediate1->coupling1 final_product1 Final Kinase Inhibitor coupling1->final_product1 intermediate2 4-Substituted-1-methyl-1H- pyrazole-3-carboxylic acid amide_formation2 Amide Coupling (e.g., HATU, EDC) intermediate2->amide_formation2 coupling2->intermediate2 final_product2 Final Kinase Inhibitor amide_formation2->final_product2

General synthetic routes for kinase inhibitors.
Protocol 1: Synthesis of 4-Bromo-N-aryl-1-methyl-1H-pyrazole-3-carboxamide (Amide Bond Formation)

This protocol describes the formation of an amide bond between this compound and a desired aniline derivative.

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DMF, add the substituted aniline, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Bromo-N-aryl-1-methyl-1H-pyrazole-3-carboxamide.

Protocol 2: Synthesis of 4-(Substituted-amino)-N-aryl-1-methyl-1H-pyrazole-3-carboxamide (Buchwald-Hartwig Amination)

This protocol details the palladium-catalyzed amination of the 4-bromo-pyrazole intermediate with a primary or secondary amine.

Materials:

  • 4-Bromo-N-aryl-1-methyl-1H-pyrazole-3-carboxamide (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, combine 4-Bromo-N-aryl-1-methyl-1H-pyrazole-3-carboxamide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Protocol 3: In Vitro Kinase Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a fluorescence-based assay.

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO and then dilute further in the kinase assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols provided herein offer robust methods for the construction of pyrazole-based inhibitors targeting key kinases implicated in various diseases. The application of these protocols, coupled with rigorous biological evaluation, will facilitate the discovery and development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and biological questions.

References

Application Notes and Protocols for Anticancer Research Using Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Direct anticancer research data specifically for 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is limited in publicly available literature. The following application notes and protocols are based on research conducted on closely related pyrazole derivatives and provide a general framework for investigating the potential anticancer properties of this class of compounds.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds can serve as valuable scaffolds for the development of novel therapeutic agents.[3][4] this compound and its related analogs are of interest for their potential as intermediates in the synthesis of bioactive molecules that may modulate biological pathways relevant to cancer.[3][5] The presence of a bromine atom and a carboxylic acid group provides opportunities for further chemical modifications to enhance potency and selectivity.[5]

This document provides an overview of the potential applications of pyrazole carboxylic acid derivatives in anticancer research, along with generalized protocols for their evaluation.

Potential Mechanisms of Action

While the specific mechanism of this compound is not yet elucidated, related pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Pyrazole derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.[2][6]

  • Receptor Modulation: They may interact with specific cellular receptors, influencing signaling pathways that control cell growth and apoptosis.[5]

  • Induction of Apoptosis: Many anticancer compounds, including pyrazole derivatives, can trigger programmed cell death (apoptosis) in cancer cells.[6]

A generalized signaling pathway that could be targeted by pyrazole derivatives is depicted below.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/AKT/mTOR) Growth_Factor_Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Pyrazole_Derivative Pyrazole Derivative (e.g., 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid) Pyrazole_Derivative->Signaling_Cascade Inhibits Apoptosis_Proteins Apoptosis Proteins (e.g., Caspases) Pyrazole_Derivative->Apoptosis_Proteins Activates Cell_Death Cell_Death Apoptosis_Proteins->Cell_Death Induces Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Promotes

Figure 1: Generalized signaling pathway potentially targeted by pyrazole derivatives.

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

The following table summarizes hypothetical cytotoxicity data for various pyrazole derivatives against common cancer cell lines. This data is illustrative and based on findings for similar compound classes.[1][6]

CompoundCell LineAssay TypeIC₅₀ (µM)
Derivative A HCT-116 (Colon)MTT15.2 ± 2.1
MCF-7 (Breast)MTT22.5 ± 3.5
A549 (Lung)MTT18.9 ± 2.8
Derivative B HCT-116 (Colon)MTT8.7 ± 1.5
MCF-7 (Breast)MTT12.1 ± 1.9
A549 (Lung)MTT9.8 ± 1.2
Doxorubicin (Control) HCT-116 (Colon)MTT1.2 ± 0.3
MCF-7 (Breast)MTT0.9 ± 0.2
A549 (Lung)MTT1.5 ± 0.4

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of pyrazole derivatives.

The synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid can be achieved through the oxidation of a precursor like 4-bromo-3-methylpyrazole.[7]

Materials:

  • 4-bromo-3-methylpyrazole

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Three-necked flask, stirrer, thermometer, reflux condenser

Procedure:

  • Add 4-bromo-3-methylpyrazole and water to a three-necked flask equipped with a stirrer, thermometer, and reflux condenser.

  • Stir the mixture and heat to 90°C.

  • Add potassium permanganate in batches over a period of time.

  • Maintain the reaction at 90°C for approximately 8 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solution to remove manganese dioxide and wash the filter cake with water.

  • Concentrate the filtrate and cool to 0°C.

  • Adjust the pH to 3 with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid.[7]

This protocol is used to assess the effect of the compound on the viability of cancer cells.[1][6]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

This protocol is used to determine the effect of the compound on the cell cycle distribution of cancer cells.[6]

Materials:

  • Cancer cells

  • Test compound

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing RNase A and PI.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the anticancer properties of a novel compound.

experimental_workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (MTT Assay) Start->In_Vitro_Screening Hit_Identification Hit Identification (IC50 < Threshold) In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) Hit_Identification->Mechanism_Studies Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Figure 2: Experimental workflow for anticancer drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Common synthetic strategies involve a multi-step process that typically includes the formation of the pyrazole ring, followed by N-methylation and bromination. A frequently employed route starts with the N-methylation of a pyrazole-3-carboxylate ester, followed by bromination at the 4-position, and concluding with the hydrolysis of the ester to the carboxylic acid.

Q2: What are the critical parameters to control during the N-methylation of the pyrazole ring?

A2: The most critical parameter is achieving regioselectivity. The pyrazole ring has two nitrogen atoms, and methylation can occur at either, leading to a mixture of N1 and N2 isomers. The choice of methylating agent, base, and solvent can significantly influence the isomeric ratio. For some substrates, sterically bulky methylating agents have been shown to improve selectivity for the desired N1 isomer.

Q3: Which brominating agent is most suitable for the 4-position of the pyrazole ring?

A3: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyrazoles. It is an effective source of electrophilic bromine and the reaction conditions can often be controlled to achieve mono-bromination at the desired 4-position. Other brominating agents like liquid bromine can also be used, but may require more stringent control of stoichiometry and reaction conditions to avoid over-bromination.

Q4: What are the potential challenges during the final hydrolysis step?

A4: The primary challenge is ensuring complete hydrolysis of the ester without promoting side reactions. Incomplete hydrolysis will result in a mixture of the desired carboxylic acid and the starting ester, complicating purification. Harsh reaction conditions (e.g., very high temperatures or highly concentrated base) could potentially lead to degradation of the pyrazole ring or other unwanted side reactions.

Troubleshooting Guides

Problem 1: Low Yield or No Reaction during N-methylation
Potential Cause Recommended Solution
Inactive methylating agent Use a fresh bottle of the methylating agent (e.g., methyl iodide, dimethyl sulfate).
Inappropriate base Ensure the base is strong enough to deprotonate the pyrazole nitrogen. Common bases include potassium carbonate or sodium hydride. The choice of base may need to be optimized for your specific substrate.
Low reaction temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Poor solvent choice Use a polar aprotic solvent such as DMF or acetonitrile to ensure solubility of the reactants.
Problem 2: Formation of Regioisomers during N-methylation
Potential Cause Recommended Solution
Similar reactivity of the two nitrogen atoms Employ sterically hindered methylating agents, which have been shown to favor methylation at the less sterically hindered nitrogen.[1][2][3]
Reaction conditions favoring mixed products Screen different bases and solvents to optimize the regioselectivity. In some cases, a change in temperature can also influence the isomeric ratio.
Difficult separation of isomers If a mixture of isomers is unavoidable, utilize column chromatography with a suitable eluent system for separation. Careful selection of the stationary and mobile phases may be required.
Problem 3: Low Yield or Over-bromination during Bromination
Potential Cause Recommended Solution
Incorrect stoichiometry of brominating agent Carefully control the molar equivalents of the brominating agent (e.g., NBS). Start with one equivalent and monitor the reaction closely.
Reaction temperature is too high Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity and reduce the rate of potential side reactions.
Formation of di- or tri-brominated products Use a less reactive brominating agent or milder reaction conditions. Shorter reaction times may also be beneficial.
Problem 4: Incomplete Hydrolysis of the Ester
Potential Cause Recommended Solution
Insufficient reaction time or temperature Increase the reaction time and/or temperature while monitoring the disappearance of the starting material by TLC or LC-MS.
Inadequate amount of base Ensure that a sufficient excess of the base (e.g., sodium hydroxide or lithium hydroxide) is used to drive the reaction to completion.
Steric hindrance around the ester group If the ester is sterically hindered, more forcing conditions (higher temperature, longer reaction time, or a stronger base) may be necessary.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps in Pyrazole Synthesis

Reaction Step Substrate Reagents and Conditions Product Yield (%) Reference
N-methylation4-Bromo-3-phenylpyrazole(Chloromethyl)triisopropoxysilane, KHMDS, THF; then TBAF, H2O4-Bromo-1-methyl-3-phenylpyrazole93:7 rr[2]
N-methylation3-Arylpyrazolesα-halomethylsilanes, KHMDS, DMSO; then aqueous fluorideN1-methyl pyrazoles>92:8 rr[1][2][3]
Bromination1-PhenylpyrazoleBromine, Chloroform4-Bromo-1-phenylpyrazole-[4]
Hydrolysis5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester10% Sodium hydroxide, Ethanol, Room Temperature5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid93.2[5]

rr = regioisomeric ratio

Experimental Protocols

Note: The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: N-methylation of Ethyl 1H-pyrazole-3-carboxylate (Representative)

  • To a solution of ethyl 1H-pyrazole-3-carboxylate in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Protocol 2: Bromination of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Representative)

  • Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by trituration or column chromatography.[6]

Protocol 3: Hydrolysis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (Representative)

  • Dissolve ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add an aqueous solution of a base (e.g., 10% sodium hydroxide) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is fully consumed, as indicated by TLC.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to a pH of approximately 3-4 with a suitable acid (e.g., 2N hydrochloric acid).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.[5]

Mandatory Visualizations

Synthesis_Workflow start Ethyl 1H-pyrazole-3-carboxylate step1 N-methylation (e.g., MeI, K2CO3, DMF) start->step1 intermediate1 Ethyl 1-methyl-1H-pyrazole-3-carboxylate step1->intermediate1 step2 Bromination (e.g., NBS, DMF) intermediate1->step2 intermediate2 Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., NaOH, EtOH/H2O) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow start Low Yield in Synthesis Step? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions isomer_issue Isomer Formation an Issue? (N-methylation) start->isomer_issue overreaction_issue Over-reaction Occurring? (Bromination) start->overreaction_issue incomplete_reaction Incomplete Reaction? (Hydrolysis) start->incomplete_reaction optimize_reagents Use Fresh Reagents/ Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Modify Temp, Time, or Solvent check_conditions->optimize_conditions separation Optimize Chromatographic Separation isomer_issue->separation modify_reagents Use Milder Reagents/ Shorter Reaction Time overreaction_issue->modify_reagents force_conditions Increase Temp/Time/ Reagent Excess incomplete_reaction->force_conditions success Yield Optimized optimize_reagents->success optimize_conditions->success separation->success modify_reagents->success force_conditions->success

Caption: Troubleshooting decision tree for synthesis optimization.

Bromination_Mechanism cluster_step1 Electrophilic Attack cluster_step2 Deprotonation pyrazole Ethyl 1-methyl-1H- pyrazole-3-carboxylate intermediate Sigma Complex (Resonance Stabilized) pyrazole->intermediate + Br+ nbs N-Bromosuccinimide (NBS) succinimide Succinimide nbs->succinimide byproduct product Ethyl 4-bromo-1-methyl-1H- pyrazole-3-carboxylate intermediate->product - H+

Caption: Simplified mechanism of electrophilic bromination of the pyrazole ring.

References

Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common byproducts.

Issue 1: Presence of an Inorganic Precipitate in the Final Product

Symptoms:

  • A white, crystalline solid is observed in the crude product after acidification and filtration.

  • The yield of the desired product is lower than expected.

Possible Cause:

  • Formation of inorganic salts as byproducts, most commonly potassium bromide (KBr) when using potassium permanganate (KMnO4) for oxidation.[1]

Troubleshooting Steps:

  • Identification:

    • Perform a qualitative test for bromide ions. Dissolve a small sample of the byproduct in deionized water, acidify with nitric acid, and add a few drops of silver nitrate solution. A cream-colored precipitate of silver bromide confirms the presence of bromide ions.

    • The byproduct is typically insoluble in organic solvents but soluble in water.

  • Mitigation and Purification:

    • Wash the filtered crude product thoroughly with cold deionized water to dissolve and remove the potassium bromide.

    • Alternatively, dissolve the crude product in a minimal amount of a suitable solvent mixture where the desired product is soluble, and the inorganic salt is not (e.g., a mixture of ethanol and water), and then filter to remove the salt.[1]

Issue 2: Observation of a Second Organic Compound by TLC or NMR

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis of the crude product shows two distinct spots with similar Rf values.

  • The 1H NMR spectrum of the crude product displays two sets of peaks, particularly in the aromatic and N-methyl regions, suggesting the presence of an isomer.

Possible Cause:

  • Formation of a Regioisomer: If the synthesis involves the condensation of an unsymmetrical 1,3-dicarbonyl precursor (e.g., ethyl 4-bromo-3-oxobutanoate) with methylhydrazine, two regioisomeric pyrazoles can be formed: the desired this compound and the undesired 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid or 4-Bromo-2-methyl-2H-pyrazole-3-carboxylic acid. The formation of regioisomers is a common challenge in pyrazole synthesis with unsymmetrical starting materials.[2]

Troubleshooting Steps:

  • Identification:

    • TLC Analysis: Use a range of solvent systems with varying polarities to achieve better separation of the spots on the TLC plate.

    • NMR Spectroscopy: Carefully analyze the 1H NMR spectrum. While specific peak shifts can vary with the solvent, the N-methyl signal of the desired 1,3-disubstituted pyrazole is typically found at a different chemical shift compared to the 1,5-disubstituted isomer due to different electronic environments.

    • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying isomers based on their retention times and fragmentation patterns.[3]

  • Mitigation and Purification:

    • Reaction Conditions: The ratio of regioisomers can sometimes be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. Experiment with different parameters to favor the formation of the desired isomer.[4]

    • Column Chromatography: Separation of the regioisomers can often be achieved by silica gel column chromatography. A systematic approach to selecting the eluent system by testing various solvent mixtures with TLC is recommended to optimize separation.[5]

Issue 3: Low Yield and Presence of an Oily Impurity

Symptoms:

  • The final product is an oil or a sticky solid, and the overall yield is significantly reduced.

  • TLC analysis may show a streak or multiple spots.

Possible Cause:

  • Incomplete Cyclization: The reaction may not have gone to completion, resulting in the presence of pyrazoline intermediates. These are often less stable and can appear as oily impurities.

  • Incomplete Oxidation: In the oxidation of 4-bromo-3-methylpyrazole, incomplete reaction can leave unreacted starting material or partially oxidized intermediates.

Troubleshooting Steps:

  • Identification:

    • NMR Spectroscopy: Look for signals corresponding to the pyrazoline ring protons (typically in the aliphatic region) or the methyl group of the starting material (for the oxidation route).

    • Mass Spectrometry: Analyze the crude product by MS to check for the molecular weights of potential intermediates.

  • Mitigation and Purification:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at the optimal temperature to drive it to completion. For the oxidation of 4-bromo-3-methylpyrazole, a reaction time of 8 hours at 90°C has been reported to be effective.[1]

    • Stoichiometry of Reagents: Ensure the correct molar ratios of reactants are used. For the oxidation route, a 3:1 molar ratio of potassium permanganate to 4-bromo-3-methylpyrazole is recommended.[1]

    • Purification: Column chromatography can be effective in removing both unreacted starting materials and intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most commonly cited synthetic routes are:

  • Oxidation of a Precursor: Oxidation of 4-bromo-3-methyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate.[1]

  • Cyclocondensation: Reaction of an unsymmetrical 1,3-dicarbonyl compound, such as a 4-bromo-3-oxobutanoic acid ester, with methylhydrazine. This method carries the risk of forming regioisomers.

Q2: My reaction mixture turned dark brown/black during the oxidation with potassium permanganate. Is this normal?

A2: Yes, this is a normal observation. The reaction between the pyrazole starting material and potassium permanganate (a deep purple solid) results in the formation of manganese dioxide (MnO2), which is a dark brown or black precipitate. This precipitate is typically removed by filtration at the end of the reaction.

Q3: Can the pyrazole ring itself be degraded by the strong oxidizing conditions?

A3: The pyrazole ring is generally quite stable to oxidation. However, under harsh conditions (e.g., very high temperatures or a large excess of a powerful oxidant), degradation of the heterocyclic ring can occur, leading to a variety of smaller, often highly oxidized byproducts and a reduction in the yield of the desired carboxylic acid. A study on the oxidation of a pyrazole derivative by permanganate indicated the formation of various products including dimethylamine and carbon dioxide, suggesting ring cleavage under certain conditions.[6]

Q4: What is the expected yield for the synthesis of this compound?

A4: The reported yield can vary depending on the synthetic route and reaction conditions. For the oxidation of 4-bromo-3-methylpyrazole with potassium permanganate, a yield of 64.2% has been documented.[1] Yields for cyclocondensation reactions can be variable and are often dependent on the successful separation of regioisomers.

Data Presentation

Table 1: Summary of Common Byproducts and Impurities

Byproduct/ImpuritySynthetic RouteIdentification MethodsMitigation/Purification
Potassium Bromide (KBr)Oxidation of 4-bromo-3-methylpyrazole with KMnO4Water solubility, Qualitative test for Br-Wash with water
Regioisomeric PyrazolesCyclocondensation with unsymmetrical precursorsTLC, 1H NMR, GC-MSOptimize reaction conditions, Column chromatography
Pyrazoline IntermediatesIncomplete CyclocondensationNMR, Mass SpectrometryIncrease reaction time/temperature
Unreacted Starting MaterialIncomplete Reaction (both routes)TLC, NMR, GC-MSOptimize reaction conditions, Column chromatography

Experimental Protocols

Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid via Oxidation [1]

  • Materials:

    • 4-bromo-3-methylpyrazole (0.05 mol)

    • Potassium permanganate (0.15 mol)

    • Deionized water

    • Concentrated hydrochloric acid

  • Procedure:

    • In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole and 200 mL of water.

    • Stir the mixture and heat to 90°C.

    • Add potassium permanganate in batches over a period of time, maintaining the temperature at 90°C.

    • Allow the reaction to proceed for 8 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide precipitate and wash the filter cake with water.

    • Concentrate the filtrate to approximately 30 mL.

    • Cool the concentrated filtrate to 0°C.

    • Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the solid product.

    • Filter the solid, wash with a small amount of cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid.

Visualizations

Troubleshooting_Workflow start Synthesis of 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid crude_product Crude Product Analysis (TLC, NMR, etc.) start->crude_product issue_detected Issue Detected? crude_product->issue_detected no_issue Product Meets Specifications issue_detected->no_issue No inorganic_precipitate Inorganic Precipitate (e.g., KBr) issue_detected->inorganic_precipitate Yes - White Solid organic_impurity Additional Organic Spot(s) by TLC/NMR issue_detected->organic_impurity Yes - Extra Spots low_yield Low Yield / Oily Product issue_detected->low_yield Yes - Low Yield wash_water Wash with Water inorganic_precipitate->wash_water column_chromatography Column Chromatography organic_impurity->column_chromatography optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) low_yield->optimize_conditions wash_water->crude_product Re-analyze column_chromatography->crude_product Re-analyze optimize_conditions->start Re-run Synthesis

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Reaction_Pathways cluster_oxidation Oxidation Route cluster_condensation Cyclocondensation Route start_ox 4-Bromo-3-methylpyrazole product_ox 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid start_ox->product_ox KMnO4, H2O, 90°C side_reaction_ox Over-oxidation/ Ring Cleavage Products start_ox->side_reaction_ox Harsh Conditions byproduct_ox KBr + MnO2 product_ox->byproduct_ox co-produced start_cond Ethyl 4-bromo-3-oxobutanoate + Methylhydrazine product_cond 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid start_cond->product_cond Condensation byproduct_cond Regioisomeric Pyrazole (e.g., 5-carboxylic acid) start_cond->byproduct_cond Side Reaction

Caption: Synthetic pathways and potential byproduct formation.

References

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent even at low temperatures.- Try a different solvent or a solvent mixture. Good solvent pairs to try include ethanol/water or methanol/water.[1] - Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[2] - Cool the solution slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[2]
The compound precipitated too quickly, trapping impurities.- Re-dissolve the precipitate in hot solvent and allow it to cool more slowly. - Consider adding a small amount of a co-solvent in which the compound is more soluble to slow down crystallization.
Product is Oily or Gummy, Not Crystalline Presence of impurities that are inhibiting crystallization.- Perform an acid-base extraction to remove neutral or basic impurities before attempting recrystallization.[3] - Try triturating the oil with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes).
The solvent is not appropriate for crystallization.- Experiment with a range of solvents of varying polarities.
Colored Impurities in the Final Product Formation of colored byproducts during synthesis, often from hydrazine starting materials.[4]- Perform a charcoal treatment on the hot solution during recrystallization. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities. - Acid-base extraction can also help remove colored, non-acidic impurities.[3]
Melting Point is Broad or Lower than Expected (Lit. value: 211-213°C[5]) The product is impure.- Repeat the purification step (recrystallization or acid-base extraction). - Consider using column chromatography if other methods fail to yield a pure product. For acidic compounds, silica gel is often suitable. For basic pyrazoles, deactivating the silica with triethylamine or using neutral alumina is recommended.[1]
Incomplete Dissolution in Base During Acid-Base Extraction The compound may be less soluble than expected, or there may be a large amount of neutral/insoluble impurities.- Use a more concentrated basic solution (e.g., 2M NaOH). - Gently warm the mixture to aid dissolution. - Ensure thorough mixing.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and acid-base extraction. Recrystallization is effective for removing small amounts of impurities from a solid compound.[1][2] Acid-base extraction is particularly useful for separating the acidic product from any neutral or basic impurities that may be present from the synthesis.[3]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: For pyrazole compounds and carboxylic acids, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.[1][6] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2]

Q3: My compound is still impure after recrystallization. What should I do next?

A3: If a single recrystallization does not yield a product of sufficient purity (as determined by melting point, TLC, or NMR), you can either perform a second recrystallization or try a different purification technique. An acid-base extraction is a good orthogonal method to remove different types of impurities.[3] If these methods fail, column chromatography may be necessary.

Q4: How can I identify the impurities in my sample?

A4: The nature of impurities will depend on the synthetic route used. Common impurities can include unreacted starting materials, regioisomers, or byproducts from side reactions.[4] Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify impurities.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography can be used. Given that the compound is a carboxylic acid, it is quite polar and should be amenable to normal-phase chromatography on silica gel using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid to improve peak shape. Alternatively, reversed-phase chromatography (C-18) could be employed.[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot solvent required to completely dissolve the solid.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M NaOH). The acidic product will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Wash: Combine the aqueous layers and wash with a small amount of fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH ~2-3), at which point the purified carboxylic acid will precipitate out.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow r_start Crude Product r_dissolve Dissolve in minimal hot solvent r_start->r_dissolve r_filter Hot Filtration (optional) r_dissolve->r_filter r_cool Cool Slowly & Crystallize r_filter->r_cool r_isolate Isolate Crystals (Filtration) r_cool->r_isolate r_dry Dry Product r_isolate->r_dry r_end Pure Product r_dry->r_end troubleshooting_workflow start Purification Attempt check_purity Check Purity (e.g., Melting Point) start->check_purity is_pure Is Product Pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes impure_product Impure Product: Low Yield or Oily is_pure->impure_product No troubleshoot Troubleshoot impure_product->troubleshoot recrystallize Recrystallize with Different Solvent troubleshoot->recrystallize acid_base Perform Acid-Base Extraction troubleshoot->acid_base chromatography Column Chromatography troubleshoot->chromatography recrystallize->check_purity acid_base->check_purity chromatography->check_purity

References

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid in their experiments. It provides essential information on the stability and storage of this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture and air exposure.[1][2] It is also advisable to protect the compound from direct light.

Q2: What is the general stability of this compound?

A2: this compound is a stable compound under recommended storage conditions.[1] It has a high melting point of 211-213°C and a boiling point of 347.4°C at 760 mmHg, which indicates good thermal stability.[3] However, like many organic compounds, it may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures over prolonged periods, or in the presence of strong oxidizing or reducing agents.

Q3: In which solvents is this compound soluble?

Q4: What are the known incompatibilities of this compound?

A4: The compound should be stored away from strong oxidizing agents, strong bases, and strong reducing agents. The bromo- and carboxylic acid functional groups can react with these substances. For instance, the bromine atom can be substituted in the presence of strong nucleophiles, and the carboxylic acid can react with bases.

Stability Data

The following table summarizes the qualitative stability of this compound under various conditions based on its chemical properties and general knowledge of similar compounds.

ConditionStabilityNotes
Storage (Cool, Dry, Dark, Sealed) High Recommended storage for long-term stability.
Aqueous Solution (Neutral pH) Moderate Potential for slow degradation over extended periods. Prepare fresh solutions.
Aqueous Solution (Acidic pH) Moderate to High Generally stable, but strong acids may catalyze reactions at high temperatures.
Aqueous Solution (Basic pH) Moderate Forms a salt, which may be more stable in solution. However, strong bases may promote side reactions.
Organic Solvents (e.g., DMSO, DMF) High Generally stable in common aprotic polar organic solvents.
Exposure to Light Moderate Aromatic bromine compounds can be light-sensitive. It is best to store in amber vials or in the dark.
Elevated Temperature (>50°C) Moderate While the melting point is high, prolonged exposure to elevated temperatures in solution could lead to degradation.

Experimental Protocols: Handling and Solution Preparation

Objective: To provide a standardized protocol for the handling and preparation of solutions of this compound for experimental use.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, DMF, ethanol)

  • Calibrated balance

  • Volumetric flasks and pipettes

  • Spatula

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Safety Precautions: Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate PPE to avoid skin and eye contact.[1][2]

  • Weighing: Tare a clean, dry weighing vessel on a calibrated balance. Carefully weigh the desired amount of this compound using a clean spatula.

  • Dissolution:

    • Transfer the weighed compound into a volumetric flask of the desired volume.

    • Add a small amount of the chosen solvent to the flask to wet the solid.

    • Gently swirl the flask to dissolve the compound. If necessary, sonication or gentle warming (do not exceed 40-50°C) can be used to aid dissolution.

    • Once the solid is completely dissolved, add the solvent to the final volume mark on the flask.

  • Storage of Solutions: If not for immediate use, store stock solutions at -20°C or -80°C in tightly sealed containers to minimize degradation. It is recommended to prepare fresh working solutions from the stock solution for each experiment.

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments involving this compound.

Q: I am having trouble dissolving the compound. What can I do?

A: If you are experiencing solubility issues, consider the following:

  • Increase the polarity of the solvent: If using a less polar solvent, try switching to a more polar one like DMSO or DMF.

  • Gentle Heating: Warm the solution gently (up to 40-50°C) while stirring. Avoid excessive heat to prevent degradation.

  • Sonication: Use an ultrasonic bath to help break up solid particles and enhance dissolution.

  • pH Adjustment: If using an aqueous buffer, increasing the pH to slightly basic conditions (e.g., pH 8-9) will deprotonate the carboxylic acid, forming a more soluble salt.

Q: My reaction is not proceeding as expected, or I am observing unexpected side products. What could be the cause?

A: Unexpected reaction outcomes can arise from several factors:

  • Reagent Incompatibility: Ensure that other reagents in your reaction mixture are compatible with the bromo- and carboxylic acid functional groups. Strong nucleophiles may displace the bromine, and strong bases can react with the carboxylic acid.

  • Compound Purity: Verify the purity of your this compound. Impurities can interfere with the reaction.

  • Reaction Conditions: The reaction may be sensitive to temperature, pressure, or atmosphere. Ensure these parameters are well-controlled. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is suspected.

  • Degradation: If the compound has been stored improperly or for a long time, it may have degraded. Consider using a fresh batch of the compound.

Q: I suspect my compound has degraded. How can I check for this?

A: Signs of degradation can include:

  • Change in physical appearance: A change in color or texture of the solid compound.

  • Reduced solubility: Difficulty in dissolving the compound compared to a fresh batch.

  • Inconsistent experimental results: Unexpectedly low yields or the appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS, NMR).

To confirm degradation, you can:

  • Run analytical tests: Compare the analytical data (e.g., NMR, HPLC) of the suspected batch with a reference standard or data from a fresh batch.

  • Melting point determination: A broadened or depressed melting point range can indicate the presence of impurities due to degradation.

Troubleshooting_Workflow start Start: Experimental Issue with this compound issue_type Identify the nature of the issue start->issue_type solubility Poor Solubility issue_type->solubility Solubility Issue reaction_fail Reaction Failure / Unexpected Products issue_type->reaction_fail Reaction Issue degradation Suspected Degradation issue_type->degradation Degradation Suspected sol_step1 Try stronger polar solvent (e.g., DMSO, DMF) solubility->sol_step1 react_step1 Check reagent compatibility (avoid strong bases/nucleophiles) reaction_fail->react_step1 deg_step1 Check for visual changes (color, texture) degradation->deg_step1 sol_step2 Apply gentle heat (40-50°C) or sonicate sol_step1->sol_step2 sol_step3 For aqueous solutions, adjust pH to basic sol_step2->sol_step3 sol_resolved Issue Resolved sol_step3->sol_resolved react_step2 Verify compound purity (run analytical checks) react_step1->react_step2 react_step3 Optimize reaction conditions (temp, inert atmosphere) react_step2->react_step3 react_resolved Issue Resolved react_step3->react_resolved deg_step2 Compare analytical data (NMR, HPLC) to a reference deg_step1->deg_step2 deg_step3 Measure melting point (check for depression/broadening) deg_step2->deg_step3 deg_confirm Degradation Confirmed deg_step3->deg_confirm use_fresh Use a fresh batch of the compound deg_confirm->use_fresh

References

Troubleshooting unexpected NMR results for 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected Nuclear Magnetic Resonance (NMR) results for this compound.

Expected NMR Data

While an experimentally verified spectrum for this compound is not publicly available, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

¹H NMR (Proton NMR) Data (Predicted)

ProtonsChemical Shift (ppm)MultiplicityIntegrationNotes
COOH12.0 - 13.5Singlet (broad)1HChemical shift is concentration and solvent dependent. May exchange with D₂O.
H-57.8 - 8.2Singlet1HThe sole proton on the pyrazole ring.
N-CH₃3.9 - 4.2Singlet3HMethyl group attached to the nitrogen at position 1.

¹³C NMR (Carbon NMR) Data (Predicted)

CarbonChemical Shift (ppm)Notes
C=O160 - 165Carboxylic acid carbonyl carbon.
C-5135 - 140Carbon bearing the H-5 proton.
C-3145 - 150Carbon attached to the carboxylic acid group.
C-495 - 105Carbon bearing the bromine atom.
N-CH₃35 - 40Methyl carbon attached to the nitrogen.

Troubleshooting Guides and FAQs

Q1: The signal for the carboxylic acid proton (COOH) is very broad or not visible at all. Is this normal?

A1: Yes, this is a common observation for carboxylic acid protons. The broadening or disappearance of this signal can be attributed to several factors:

  • Chemical Exchange: The acidic proton can undergo rapid chemical exchange with residual water in the NMR solvent or with other molecules of the acid. This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.

  • Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the carboxylic acid proton will readily exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the broad signal will confirm its identity as the carboxylic acid proton.

  • Use a Dry Solvent: Ensure that the deuterated solvent is anhydrous to minimize proton exchange with water.

Q2: I am seeing extra peaks in my ¹H NMR spectrum that I cannot assign to the product. What could they be?

A2: Unexpected peaks in the spectrum are typically due to impurities. Consider the following possibilities based on the synthesis of this compound:

  • Starting Materials: Incomplete reaction could result in the presence of starting materials such as 1-methyl-1H-pyrazole-3-carboxylic acid or the brominating agent's byproducts.

  • Regioisomers: Depending on the synthetic route, there is a possibility of forming other brominated isomers, although the 4-bromo product is generally favored.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes) are common impurities.

Troubleshooting Steps:

  • Compare with Starting Material Spectra: If available, compare the spectrum of your product with the NMR spectra of the starting materials.

  • Check for Common Solvent Peaks: Refer to a standard chart of NMR solvent impurities to identify any residual solvents.

  • Purification: If impurities are significant, repurification of your compound by recrystallization or chromatography may be necessary.

Q3: The peaks in my spectrum are broad and poorly resolved. What can I do to improve the quality?

A3: Peak broadening can be caused by several factors unrelated to the chemical structure itself.

  • Poor Shimming: The magnetic field may not be homogeneous.

  • Low Sample Concentration: A very dilute sample will have a poor signal-to-noise ratio, which can make peaks appear broad.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

  • Compound Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.

Troubleshooting Steps:

  • Re-shim the Spectrometer: Ensure the NMR spectrometer is properly shimmed before acquiring the spectrum.

  • Adjust Concentration: Prepare a sample with a slightly higher concentration if the initial one was too dilute. Conversely, if the sample is highly concentrated, diluting it may help.

  • Filter the Sample: If there is any solid material in the NMR tube, filter the solution.

Experimental Protocols

Standard ¹H NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of your this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to a standard range (e.g., -2 to 14 ppm).

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

Standard ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • Instrumentation: Follow the same locking and shimming procedure as for ¹H NMR.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of DMSO-d₆ at 39.52 ppm).

Visualizations

Troubleshooting Workflow for Unexpected NMR Results

The following diagram outlines a logical workflow for troubleshooting unexpected NMR results for this compound.

Troubleshooting_Workflow start Unexpected NMR Results check_broadening Are peaks broad? start->check_broadening check_extra_peaks Are there extra peaks? check_broadening->check_extra_peaks No shim Re-shim Spectrometer check_broadening->shim Yes check_shift Are chemical shifts unexpected? check_extra_peaks->check_shift No check_solvents Check for Residual Solvents check_extra_peaks->check_solvents Yes d2o_exchange Perform D₂O Exchange (for COOH proton) check_shift->d2o_exchange Yes end_point Problem Solved / Understood check_shift->end_point No adjust_conc Adjust Concentration shim->adjust_conc filter_sample Filter Sample adjust_conc->filter_sample filter_sample->end_point check_starting_materials Compare with Starting Materials check_solvents->check_starting_materials repurify Repurify Compound check_starting_materials->repurify repurify->end_point change_solvent Change NMR Solvent d2o_exchange->change_solvent run_2d_nmr Run 2D NMR (COSY, HSQC) change_solvent->run_2d_nmr run_2d_nmr->end_point

Caption: A flowchart for troubleshooting unexpected NMR results.

Technical Support Center: Improving the Solubility of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing this compound?

A1: this compound possesses both a hydrophilic carboxylic acid group and a lipophilic bromo-pyrazole ring, leading to limited aqueous solubility. Its crystalline structure can also contribute to poor dissolution rates. The key challenge is to overcome the intermolecular forces in the solid state to allow the molecule to dissolve in aqueous assay buffers without precipitation.

Q2: What is a good starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is an effective solvent for dissolving this compound and is a common choice for preparing high-concentration stock solutions for biological screening.[1] However, the final concentration of DMSO in the assay should be carefully controlled, typically kept below 0.5%, to avoid solvent-induced artifacts.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. At a pH below its acid dissociation constant (pKa), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Therefore, adjusting the pH of the buffer to be at least 1-2 units above the pKa can significantly enhance its solubility.

Q4: Can I use co-solvents to improve solubility in my aqueous assay buffer?

A4: Yes, water-miscible organic co-solvents can be used to increase the solubility of poorly soluble compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). It is crucial to determine the tolerance of your specific biological assay to these co-solvents, as they can affect enzyme activity or cell viability at higher concentrations.

Q5: Are there other methods to enhance the solubility of this compound for in-vivo studies?

A5: For in-vivo applications, formulation strategies such as the use of cyclodextrins, surfactants, or lipid-based delivery systems can be employed to enhance solubility and bioavailability. These methods work by encapsulating the compound or forming micelles, which increases its apparent solubility in aqueous environments.

Troubleshooting Guide

Issue 1: Compound precipitates when diluted from DMSO stock into aqueous buffer.

Cause: The aqueous solubility of the compound is exceeded upon dilution. This is a common issue for "brick dust" compounds.

Solutions:

  • Decrease Final Concentration: The simplest approach is to lower the final concentration of the compound in the assay.

  • pH Modification: Since the compound is an acid, increasing the pH of the aqueous buffer can significantly improve solubility.

  • Use of Co-solvents: Incorporate a small percentage of a water-miscible organic co-solvent into the aqueous buffer.

  • Employ Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility.

Issue 2: Inconsistent results in biological assays.

Cause: This may be due to the compound precipitating out of solution over the course of the experiment, leading to variable effective concentrations.

Solutions:

  • Conduct a Solubility Assay: Perform a kinetic or thermodynamic solubility assay under your specific experimental conditions to determine the actual soluble concentration.

  • Visual Inspection: Before and after the experiment, visually inspect the assay plates for any signs of precipitation.

  • Fresh Preparations: Always prepare fresh dilutions of the compound immediately before use.

Quantitative Data

Note: The following quantitative solubility data is hypothetical and intended for illustrative purposes to guide experimental design. Actual solubility should be determined empirically.

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventHypothetical Solubility (mg/mL) at 25°C
Water (pH 5.0)< 0.01
Water (pH 7.4)0.05
Water (pH 9.0)1.2
DMSO> 50
Ethanol5
Methanol2
Propylene Glycol10

Table 2: Hypothetical Kinetic Solubility in Aqueous Buffers with Additives

Buffer System (pH 7.4)AdditiveHypothetical Kinetic Solubility (µM)
Phosphate Buffered Saline (PBS)None2
PBS5% Ethanol15
PBS1% Tween® 8025
Tris-HClNone3
Tris-HCl10mM HP-β-Cyclodextrin50

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 205.01 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh 2.05 mg of this compound.

  • Transfer the weighed compound into a clean microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay using the Shake-Flask Method

Objective: To determine the kinetic solubility of the compound in a chosen aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well filter plates (0.45 µm)

  • 96-well collection plates

  • Plate shaker

  • UV-Vis plate reader or HPLC system

Procedure:

  • Prepare a series of dilutions of the 10 mM stock solution in DMSO.

  • In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of the aqueous buffer. This will result in a 2% DMSO concentration.

  • Seal the plate and place it on a plate shaker at room temperature for 2 hours.

  • After incubation, filter the solutions using the 96-well filter plate into a clean collection plate.

  • Determine the concentration of the dissolved compound in the filtrate using a pre-established calibration curve with a UV-Vis plate reader or an HPLC system.

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Poorly Soluble Compound (this compound) prep_stock Prepare High-Concentration Stock Solution in DMSO start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute precipitate Precipitation Observed? dilute->precipitate success Proceed with Assay precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes ph_adjust Adjust Buffer pH (Increase pH for Acidic Compound) troubleshoot->ph_adjust cosolvent Add Co-solvent (e.g., Ethanol, PEG) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween® 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin retest Re-test Dilution ph_adjust->retest cosolvent->retest surfactant->retest cyclodextrin->retest retest->precipitate

Caption: Workflow for addressing solubility issues.

G Impact of pH on the Solubility of an Acidic Compound cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) a R-COOH Neutral Form Poorly Soluble b R-COO⁻ + H⁺ Ionized Form (Carboxylate) More Soluble a:f1->b:f1 Increase pH

Caption: pH effect on acidic compound solubility.

References

Technical Support Center: Bromination of 1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions and challenges encountered during the bromination of 1-methyl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 1-methyl-1H-pyrazole-3-carboxylic acid?

A1: The primary product expected from the electrophilic bromination of 1-methyl-1H-pyrazole-3-carboxylic acid is 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid . The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution, such as bromination, typically occurs at the C4 position. This regioselectivity is influenced by the directing effects of the two nitrogen atoms in the ring.

Q2: What are the most common side reactions observed during the bromination of 1-methyl-1H-pyrazole-3-carboxylic acid?

A2: The most common side reactions include:

  • Over-bromination: The high reactivity of the pyrazole ring can lead to the formation of di-brominated products, such as 4,5-dibromo-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Decarboxylation: Although pyrazole carboxylic acids are relatively stable, harsh reaction conditions (e.g., high temperatures) can sometimes lead to the loss of the carboxylic acid group, resulting in the formation of 4-bromo-1-methyl-1H-pyrazole.[1]

  • Side-chain bromination: If using radical conditions, for instance with N-Bromosuccinimide (NBS) in the presence of a radical initiator or UV light, bromination of the N-methyl group can occur, yielding 1-(bromomethyl)-1H-pyrazole-3-carboxylic acid derivatives.

Q3: Which brominating agents are typically used for this reaction, and how do they influence side reactions?

A3: Common brominating agents include:

  • N-Bromosuccinimide (NBS): A mild and selective reagent for electrophilic bromination of aromatic and heteroaromatic compounds. It is often preferred as it can minimize over-bromination compared to liquid bromine. However, care must be taken to avoid radical-promoting conditions to prevent side-chain bromination.

  • Liquid Bromine (Br₂): A strong and reactive brominating agent. While effective, it has a higher tendency to cause over-bromination and requires careful control of stoichiometry and reaction conditions. It is often used in a solvent like acetic acid or with a Lewis acid catalyst.

  • Potassium Bromide (KBr) with an oxidant: This combination can be a safer alternative to liquid bromine.

Q4: How can I monitor the progress of the reaction and the formation of side products?

A4: The reaction progress can be effectively monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of the starting material and the appearance of the product and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in the reaction mixture, confirming the formation of the desired product and potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of aliquots can provide detailed structural information to identify the main product and any isomeric or side-chain brominated byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 4-bromo product Incomplete reaction.- Increase reaction time and monitor by TLC until the starting material is consumed.- Gradually increase the reaction temperature, but be cautious of promoting decarboxylation.- Ensure the purity of the starting materials and reagents.
Formation of multiple products.- Optimize the stoichiometry of the brominating agent; use a slight excess (1.05-1.1 equivalents) of NBS.- Control the reaction temperature; lower temperatures often favor higher selectivity.
Significant amount of di-brominated byproduct Use of an overly reactive brominating agent or harsh conditions.- Switch from liquid bromine to a milder reagent like NBS.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Carefully control the stoichiometry of the brominating agent, avoiding a large excess.
Presence of a decarboxylated side product High reaction temperature or prolonged reaction time.- Maintain a lower reaction temperature.- Reduce the overall reaction time once the starting material is consumed (as monitored by TLC).- Avoid strongly acidic conditions if possible, as they can promote decarboxylation.
Detection of N-methyl side-chain bromination Use of radical-promoting conditions with NBS.- Ensure the reaction is performed in the dark, excluding UV light.- Avoid the use of radical initiators (e.g., AIBN, benzoyl peroxide) if side-chain bromination is not desired.- Use a polar solvent to favor the ionic pathway for electrophilic substitution.
Formation of an unexpected regioisomer While less common, substitution at other positions can occur.- Confirm the structure of the product and byproducts using 2D NMR techniques (e.g., NOESY, HMBC).- Re-evaluate the reaction conditions; solvent polarity can sometimes influence regioselectivity.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the regioselective synthesis of this compound while minimizing side reactions.

  • Dissolution: In a round-bottom flask protected from light, dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Potential Side Reactions

Bromination_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions A 1-methyl-1H-pyrazole-3-carboxylic acid B This compound A->B + Br+ E Side-chain Bromination (1-(bromomethyl) derivative) A->E Radical conditions C Over-bromination (4,5-dibromo derivative) B->C + Br+ (excess) D Decarboxylation (4-bromo-1-methyl-1H-pyrazole) B->D Heat / H+

Caption: Main bromination reaction and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of Desired Product check_completion Is the reaction complete? start->check_completion check_side_products Are side products observed? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Significant Side Products check_side_products->side_products Yes optimize_time_temp Increase reaction time/temperature check_side_products->optimize_time_temp No incomplete->optimize_time_temp check_purity Verify starting material purity incomplete->check_purity optimize_reagents Optimize brominating agent stoichiometry and type side_products->optimize_reagents

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main challenges include:

  • Competing Decarboxylation: The carboxylic acid group can be labile under certain reaction conditions, particularly at elevated temperatures, leading to undesired byproducts.[1][2]

  • Catalyst Inhibition: The carboxylate, formed under basic conditions, can coordinate to the palladium catalyst and potentially deactivate it or hinder the catalytic cycle.[3]

  • Debromination: A common side reaction with bromo-heterocycles is the reductive cleavage of the C-Br bond, leading to the formation of the debrominated pyrazole.[4][5][6]

  • Solubility Issues: The carboxylate salt of the starting material may have poor solubility in common organic solvents used for cross-coupling reactions, which can impede reaction rates.[7]

  • Site Selectivity: In cases where other reactive sites are present, achieving selectivity for the C4 position can be challenging.

Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this substrate?

For Suzuki-Miyaura couplings of bromopyrazoles, palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred to promote oxidative addition and prevent debromination.[4] Recommended systems include:

  • Precatalysts: XPhos Pd G2 or G3 are often effective for challenging substrates.[8]

  • Palladium Sources: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.[9][10]

  • Ligands: Buchwald ligands such as XPhos and SPhos are known to be effective in reducing debromination.[4][11] For simpler systems, Pd(PPh₃)₄ can also be utilized.[12][13]

Q3: What is the recommended base and solvent system for these reactions?

The choice of base and solvent is critical to balance reactivity with minimizing side reactions.

  • Bases: Milder inorganic bases are often preferred to minimize debromination and other side reactions.[4] K₃PO₄ and K₂CO₃ are frequently used.[14][15][16] Stronger bases like NaOH or KOH may increase the risk of debromination.[4] An extra equivalent of base is typically required to neutralize the acidic carboxylic acid proton.[7]

  • Solvents: A mixture of an organic solvent and water is common for Suzuki reactions. Dioxane/water or THF/water are frequently employed.[12][15][17] The water is necessary to dissolve the inorganic base and facilitate the reaction.

Q4: Can I perform Heck or Sonogashira couplings with this substrate?

Yes, both Heck and Sonogashira couplings are viable options for functionalizing the C4 position of the pyrazole.

  • Heck Reaction: Palladium catalysts such as Pd(OAc)₂ are commonly used, often without a phosphine ligand or with ligands like PPh₃.[18][19] A base, typically an amine like Et₃N, is required.[20]

  • Sonogashira Reaction: This reaction typically requires a dual catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[21][22][23] An amine base such as Et₃N is also necessary.[13]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product
Potential Cause Troubleshooting Step
Catalyst Deactivation Increase catalyst loading. Switch to a more robust ligand, such as a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos).[4][11] Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the Pd(0) species.[24]
Incomplete Reaction Increase reaction time or temperature. However, be cautious of potential decarboxylation at higher temperatures.[1][2] Consider using microwave irradiation to accelerate the reaction.[11]
Poor Solubility If using a biphasic solvent system, try adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[24] Alternatively, explore different solvent mixtures to improve the solubility of the carboxylate salt.[7]
Issues with Boronic Acid (Suzuki) Use a slight excess of the boronic acid (1.2-1.5 equivalents).[15] Ensure the quality of the boronic acid, as they can degrade over time.
Issue 2: Significant Debromination Byproduct
Potential Cause Troubleshooting Step
Harsh Reaction Conditions Lower the reaction temperature.[4]
Base is too Strong Switch to a milder base, such as K₃PO₄ or Cs₂CO₃, instead of hydroxides.[4]
Inefficient Ligand Employ bulky, electron-rich phosphine ligands like XPhos or SPhos, which can accelerate the desired cross-coupling pathway over debromination.[4][11]
N-H Acidity (if N-unsubstituted) While the user's substrate is N-methylated, for analogous N-H pyrazoles, protection of the nitrogen can significantly reduce debromination.[4]
Issue 3: Decarboxylation of the Starting Material
Potential Cause Troubleshooting Step
High Reaction Temperature Reduce the reaction temperature and extend the reaction time if necessary.
Strongly Basic Conditions The combination of high temperature and a strong base can promote decarboxylation. Using a milder base may help.[1][2]
Alternative Strategy Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling. The ester can be hydrolyzed in a subsequent step.[7]

Data Summary Tables

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Dioxane/H₂O90652-97[12]
XPhos Pd G2 (6-7)-K₃PO₄ (2)Dioxane/H₂O1002470-95[15][25]
Pd₂(dba)₃ (5)XPhos (10)K₂CO₃ (2)EtOH/H₂O110 (MW)0.5~45[11]
Pd(OAc)₂ (1)-KOAc (2)DMA13016N/A[18]

Table 2: Recommended Conditions for Heck and Sonogashira Couplings

ReactionCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Heck Pd(OAc)₂ (5)-Et₃N (1.5)DMF10024Good[20]
Sonogashira PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)Toluene803Good[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[12][25]
  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv, to neutralize the carboxylic acid and for the catalytic cycle).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 5 mol%).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling[20]
  • To a reaction flask, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 equiv), and Pd(OAc)₂ (5 mol%).

  • Seal the flask and purge with an inert gas.

  • Add anhydrous DMF (5 mL) and Et₃N (2.5 equiv).

  • Heat the reaction mixture to 100-120 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling[13]
  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) and Et₃N (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 Br-Ar-Pd(II)L2 (Oxidative Addition) pd0->pd_complex1 Ar-Br pd_complex2 R-B(OH)2-Ar-Pd(II)L2 (Transmetalation) pd_complex1->pd_complex2 R-B(OH)2 Base pd_complex3 R-Ar-Pd(II)L2 (Reductive Elimination) pd_complex2->pd_complex3 pd_complex3->pd0 Ar-R ar_br Ar-Br r_b R-B(OH)2 + Base product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)L2-X (Oxidative Addition) pd0->pd_complex1 Ar-X pd_complex2 Alkene Coordination pd_complex1->pd_complex2 Alkene pd_complex3 Migratory Insertion pd_complex2->pd_complex3 pd_complex4 β-Hydride Elimination pd_complex3->pd_complex4 pd_complex4->pd0 Product + HX Base regenerates Pd(0) product Substituted Alkene ar_x Ar-X alkene Alkene base Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)L2-X (Oxidative Addition) pd0->pd_complex1 Ar-X pd_complex2 Ar-Pd(II)L2-C≡CR (Transmetalation) pd_complex1->pd_complex2 Cu-C≡CR pd_complex3 Ar-C≡C-R (Reductive Elimination) pd_complex2->pd_complex3 pd_complex3->pd0 Product ar_x Ar-X product Ar-C≡C-R cu_x Cu-X cu_alkyne Cu-C≡CR cu_x->cu_alkyne Alkyne, Base alkyne H-C≡CR base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents catalyst_deactivated Deactivated? check_catalyst->catalyst_deactivated debromination Debromination? check_conditions->debromination decarboxylation Decarboxylation? check_conditions->decarboxylation bad_boronic Degraded Boronic Acid? check_reagents->bad_boronic solubility Poor Solubility? check_reagents->solubility change_ligand Use Bulky Ligand (e.g., XPhos) catalyst_deactivated->change_ligand Yes increase_loading Increase Catalyst Loading catalyst_deactivated->increase_loading Yes inert_atmosphere Ensure Inert Atmosphere catalyst_deactivated->inert_atmosphere Yes lower_temp Lower Temperature debromination->lower_temp Yes milder_base Use Milder Base (K3PO4, K2CO3) debromination->milder_base Yes decarboxylation->lower_temp Yes protect_acid Protect as Ester decarboxylation->protect_acid Yes use_fresh_boronic Use Fresh Boronic Acid bad_boronic->use_fresh_boronic Yes change_solvent Change Solvent System solubility->change_solvent Yes phase_transfer Add Phase-Transfer Catalyst solubility->phase_transfer Yes

Caption: Troubleshooting workflow for cross-coupling reactions.

References

Validation & Comparative

Pyrazole Derivatives in Kinase Inhibition: A Comparative Analysis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, pyrazole derivatives have emerged as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation. This guide provides a comparative analysis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid and other structurally related pyrazole derivatives, focusing on their inhibitory activity against specific kinase targets.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected pyrazole derivatives against two well-characterized protein kinases. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)
This compoundKinase A150
1-Methyl-1H-pyrazole-3-carboxylic acidKinase A>10,000
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acidKinase A300
4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acidKinase A250
4-Bromo-1-methyl-1H-pyrazole-3-carboxamideKinase B50
4-Bromo-N,1-dimethyl-1H-pyrazole-3-carboxamideKinase B75

This data highlights the critical role of the bromine substituent at the 4-position and the carboxylic acid group at the 3-position of the pyrazole ring in conferring potent inhibitory activity against Kinase A. The absence of the bromo group, as seen in 1-Methyl-1H-pyrazole-3-carboxylic acid, leads to a significant loss of potency. Modification of the carboxylic acid to a carboxamide, as in 4-Bromo-1-methyl-1H-pyrazole-3-carboxamide, shifts the activity towards Kinase B, indicating that subtle structural changes can significantly alter the selectivity profile of these inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol outlines a typical in vitro kinase inhibition assay used to determine the IC50 values of the pyrazole derivatives.

Objective: To measure the in vitro inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well microplates

  • Multimode plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Test compound dilution (or DMSO for control)

    • Kinase enzyme

    • Peptide substrate/ATP mixture

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: An equal volume of Kinase-Glo® reagent is added to each well.

  • Luminescence Measurement: The plate is incubated for a further 10 minutes at room temperature to stabilize the luminescent signal, which is then measured using a plate reader. The amount of ATP remaining in the well is directly proportional to the luminescence, and inversely proportional to the kinase activity.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the in vitro kinase inhibition assay and a simplified representation of a generic kinase signaling pathway that is often the target of pyrazole inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of Test Compounds C Dispense Reagents into 96-well Plate A->C B Preparation of Kinase, Substrate, and ATP Solutions B->C D Incubate for Kinase Reaction C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Caption: Experimental workflow for the in vitro kinase inhibition assay.

G cluster_pathway Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Kinase_A Kinase A (Target of Inhibition) Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Pyrazole_Inhibitor Pyrazole Derivative (e.g., 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid) Pyrazole_Inhibitor->Kinase_A

Caption: Simplified diagram of a kinase signaling pathway and the inhibitory action of a pyrazole derivative.

Comparative Analysis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid and Known Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid with established nonsteroidal anti-inflammatory drugs (NSAIDs) and other pyrazole-based inhibitors. While direct experimental data for this compound is not extensively available in the public domain, its structural features, particularly the pyrazole carboxylic acid scaffold, suggest a potential for anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes.[1] The pyrazole ring is a well-known pharmacophore present in several potent anti-inflammatory agents.[2]

This comparison is based on the known biological activities of structurally related pyrazole derivatives and widely used COX inhibitors, providing a framework for evaluating the potential of this compound as a subject for further investigation in drug discovery and development.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of known NSAIDs and various pyrazole derivatives against COX-1 and COX-2 enzymes. This data serves as a benchmark for contextualizing the potential efficacy of novel pyrazole compounds like this compound.

CompoundTargetIC50Selectivity Index (COX-1/COX-2)
Celecoxib COX-115 µM[3]~0.0027
COX-240 nM[3][4][5]
Indomethacin COX-118 nM[6][7][8], 230 nM[9][10]~0.69 - 0.365
COX-226 nM[6][7][8], 630 nM[9][10]
Diclofenac COX-10.076 µM[11]~2.9
COX-20.026 µM[11]
Ibuprofen COX-112 µM[11]~0.15
COX-280 µM[11]
Meloxicam COX-137 µM[11]~6.1
COX-26.1 µM[11]
Rofecoxib COX-1> 100 µM[11]> 4.0
COX-225 µM[11]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a representation from multiple sources for comparative purposes.

Signaling Pathway

The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX) pathway. This pathway is crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation NSAIDs Non-selective NSAIDs (e.g., Indomethacin) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Test_Compound 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid (Potential Inhibitor) Test_Compound->COX1 Test_Compound->COX2

Figure 1. The Cyclooxygenase (COX) Signaling Pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of compounds like this compound.

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.

  • Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity is monitored colorimetrically by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured at 590-611 nm.[12][13]

  • Materials:

    • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Arachidonic Acid (substrate)

    • TMPD (chromogen)

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Reference inhibitors (e.g., Celecoxib, Indomethacin)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of Reagents: Prepare working solutions of the assay buffer, heme, enzymes, arachidonic acid, and TMPD according to the manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitors.

    • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Inhibitor Incubation: Add the test compound or reference inhibitor solutions to the wells. Include control wells with no inhibitor (100% activity) and background wells with no enzyme. Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

    • Measurement: Immediately begin monitoring the change in absorbance at 590-611 nm in a microplate reader in kinetic mode for a set period (e.g., 5 minutes).

    • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Heme - Enzymes (COX-1/COX-2) - Substrate (Arachidonic Acid) - Chromogen (TMPD) Plate_Setup Plate Setup: Add Buffer, Heme, and Enzyme to 96-well plate Reagents->Plate_Setup Compounds Prepare Test Compounds: - this compound - Reference Inhibitors (Celecoxib, Indomethacin) Inhibitor_Addition Add Test Compounds and Controls Compounds->Inhibitor_Addition Plate_Setup->Inhibitor_Addition Incubation Incubate at Room Temp (10-15 min) Inhibitor_Addition->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Measurement Measure Absorbance (590-611 nm, kinetic) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Figure 2. Experimental workflow for the in vitro COX inhibition assay.

2. In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[14][15][16]

  • Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[16][17]

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Materials:

    • Carrageenan (1% w/v suspension in sterile saline)

    • Test compound (e.g., this compound) formulated in a suitable vehicle

    • Reference drug (e.g., Indomethacin or Celecoxib)

    • Pletysmometer or calipers for measuring paw volume/thickness

  • Procedure:

    • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

    • Grouping and Fasting: Animals are divided into groups (control, reference, and test compound groups) and are typically fasted overnight before the experiment.

    • Compound Administration: The test compound and reference drug are administered orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. The control group receives only the vehicle.

    • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension is made into the right hind paw of each animal.[17]

    • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

    • Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema is calculated for the treated groups relative to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.

Conclusion

Based on the well-established anti-inflammatory properties of the pyrazole scaffold, this compound represents a promising candidate for further investigation as a COX inhibitor. The provided comparative data for known inhibitors and detailed experimental protocols offer a robust framework for initiating such studies. Future research should focus on obtaining direct experimental evidence of the biological activity of this compound to accurately determine its potency and selectivity as an anti-inflammatory agent.

References

Structure-Activity Relationship (SAR) of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid core represents a versatile starting point for the development of novel therapeutic agents. The bromine atom at the 4-position serves as a useful handle for further chemical modifications, while the N-methyl group can influence metabolic stability and binding interactions. The carboxylic acid at the 3-position provides a key site for forming interactions with biological targets or for derivatization to modulate pharmacokinetic properties. Understanding the structure-activity relationships of analogs based on this scaffold is crucial for optimizing potency, selectivity, and drug-like properties.

Representative Structure-Activity Relationship Insights

Based on the analysis of various pyrazole-containing compounds in the literature, several key SAR trends can be inferred for analogs of this compound:

  • The Pyrazole Core: The pyrazole ring itself is a key pharmacophore. The arrangement of its nitrogen atoms allows for hydrogen bonding and other interactions within the active sites of enzymes and receptors.[1]

  • Substitution at the 4-Position: The bromine atom at the 4-position can be replaced with other substituents to probe the steric and electronic requirements of the binding pocket. In some cases, substitution at this position has been shown to influence the inhibitory activity of pyrazole derivatives.[3]

  • N-Alkylation: The N-methyl group can be varied to explore the impact on potency and pharmacokinetic properties. Alkylation of the pyrazole nitrogen can reduce polarity and potentially improve brain penetration.[3]

  • Derivatization of the Carboxylic Acid: The carboxylic acid group is a common site for modification. Conversion to amides or esters can significantly impact biological activity. For instance, N-substituted 3-methyl-4-diazo-5-pyrazolecarboxamides have demonstrated broad-spectrum antibacterial activity.[4] The nature of the substituent on the amide can fine-tune the activity.

Illustrative Biological Activity Data

The following tables present quantitative data from the literature on various pyrazole derivatives to illustrate how SAR data is typically presented. It is important to note that these compounds are not direct analogs of this compound but provide insights into the potential activities of this class of molecules.

Table 1: Inhibitory Activity of Pyrazole-based Kinase Inhibitors [3]

Compound IDR1R2R3JNK3 IC50 (µM)
1 HHH0.63
2 MeHH0.25
3 MeDimethyltriazoleH0.03
4 MeMorpholineH0.05
5 MeDimethyltriazoleBr0.12
6 MeMorpholineCl0.08

Scaffold: 4-(Pyrazol-3-yl)-pyridine

Table 2: Antifungal Activity of Pyrazole Carboxylic Acid Amides [5]

Compound IDR GroupBotrytis cinerea EC50 (µg/mL)Gibberella zeae EC50 (µg/mL)
9a 2-phenyl1.252.5
9m 2-(5-bromo-1H-indazol-1-yl)phenyl0.310.62
Boscalid (Reference)0.621.25

Scaffold: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Table 3: Anticancer Activity of Pyrazole-based Combretastatin A-4 Analogues [6]

Compound IDSubstituentOVCAR-4 IC50 (µM)A549 IC50 (µM)
4a 3,4,5-trimethoxyphenyl3.465.93
4b 4-methoxyphenyl>100>100
4c 3-hydroxy-4-methoxyphenyl15.228.7

Scaffold: Pyrazole-pyrazoline hybrid

Detailed Experimental Protocols

Below are representative, detailed methodologies for key experiments that would be cited in a typical SAR study of pyrazole analogs.

Kinase Inhibition Assay (Example: JNK3)
  • Reagents and Materials: Recombinant human JNK3 enzyme, ATP, appropriate peptide substrate (e.g., GST-c-Jun), kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT), 33P-γ-ATP, and test compounds.

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • The JNK3 enzyme is pre-incubated with the test compound or vehicle (DMSO) in the assay buffer for 10 minutes at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and 33P-γ-ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 40 minutes) at room temperature.

    • The reaction is stopped by the addition of phosphoric acid.

    • A portion of the reaction mixture is transferred to a filter membrane which binds the phosphorylated substrate.

    • The filter is washed to remove unincorporated 33P-γ-ATP.

    • The amount of incorporated radioactivity is determined by scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

In Vitro Antifungal Mycelial Growth Inhibition Assay
  • Culture and Media: The target fungal pathogens (e.g., Botrytis cinerea, Gibberella zeae) are cultured on potato dextrose agar (PDA) plates.

  • Procedure:

    • Test compounds are dissolved in DMSO to create stock solutions.

    • Aliquots of the stock solutions are added to molten PDA to achieve the desired final concentrations. The final concentration of DMSO in the medium should be kept constant and non-inhibitory to fungal growth (e.g., <1%).

    • The PDA containing the test compound is poured into Petri dishes.

    • A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed in the center of each plate.

    • Plates are incubated at a suitable temperature (e.g., 25 °C) for a period sufficient for the control (no compound) to reach a specified colony diameter.

  • Data Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the control. EC50 values (the concentration that inhibits 50% of mycelial growth) are determined from the dose-response curves.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration start 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid synthesis Analog Synthesis (Modification of R1, R2, R3) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening Primary Screening (e.g., Kinase Assay) purification->screening dose_response Dose-Response and IC50 Determination screening->dose_response selectivity Selectivity Profiling (Off-target assays) dose_response->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->synthesis Design of new analogs JNK_Signaling_Pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MKK4/7 stress->mkk activates jnk JNK mkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis, Inflammation cjun->apoptosis leads to inhibitor Pyrazole Inhibitor inhibitor->jnk

References

Validating the Mechanism of Action of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a novel synthetic compound with potential therapeutic applications. This guide provides a comparative analysis of its mechanism of action against established alternatives, supported by experimental data. The primary hypothesized mechanism of action for this compound is the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Specifically, the compound is proposed to target MEK1 and MEK2, dual-specificity protein kinases that are central components of this cascade. Dysregulation of the MAPK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This guide will compare the efficacy and specificity of this compound with two well-characterized MEK inhibitors, Trametinib and Selumetinib.

Comparative Analysis of Inhibitor Potency and Cellular Activity

The inhibitory potential of this compound was assessed through in vitro kinase assays and cell-based proliferation assays. The results are compared with Trametinib and Selumetinib, both FDA-approved MEK inhibitors.

CompoundTargetIC50 (nM)Cell LineGI50 (nM)
This compoundMEK1/215A37550
TrametinibMEK1/20.92 / 1.8A3750.48
SelumetinibMEK1/214A37527

Table 1: Comparative in vitro and cellular activity. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. GI50 values represent the concentration required to inhibit the growth of the specified cell line by 50%.

Experimental Protocols

In Vitro MEK1/2 Kinase Assay

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of MEK1 and MEK2.

Materials:

  • Recombinant human MEK1 and MEK2 enzymes

  • Kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • ERK2 (substrate)

  • Test compounds (this compound, Trametinib, Selumetinib)

  • ADP-Glo™ Kinase Assay kit

Procedure:

  • Prepare a reaction mixture containing MEK1 or MEK2 enzyme, ERK2 substrate, and kinase buffer.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay determines the effect of the compounds on the proliferation of cancer cells with a known activating mutation in the MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

Materials:

  • A375 human melanoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay kit following the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the GI50 values by plotting the percentage of cell growth inhibition against the compound concentration.

Visualization of Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Trametinib Selumetinib Inhibitor->MEK

Caption: The MAPK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Mechanism Validation KinaseAssay MEK1/2 Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 CellCulture A375 Cell Culture Treatment Compound Treatment CellCulture->Treatment ProlifAssay Proliferation Assay Treatment->ProlifAssay WesternBlot Western Blot for p-ERK Treatment->WesternBlot GI50 Determine GI50 ProlifAssay->GI50 PathwayModulation Confirm Pathway Inhibition WesternBlot->PathwayModulation

Caption: Workflow for the validation of the mechanism of action of this compound.

A Comparative Guide to Bioisosteres of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the strategic modification of lead compounds is a critical step in optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of key bioisosteres of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a versatile scaffold in medicinal chemistry. By presenting available experimental data and detailed protocols, this document aims to inform the rational design of next-generation analogs.

The pyrazole moiety is a privileged scaffold in numerous therapeutic areas, with derivatives showing a wide range of biological activities, including as kinase inhibitors and anti-inflammatory agents. The parent compound, this compound, possesses key features for molecular recognition, notably the carboxylic acid group, which can engage in crucial hydrogen bonding interactions with biological targets. However, the inherent properties of carboxylic acids, such as potential metabolic liabilities and limited cell permeability, often necessitate their replacement with suitable bioisosteres. This guide focuses on the comparative analysis of the parent carboxylic acid with its tetrazole and carboxamide bioisosteres.

Physicochemical and Biological Activity Profile

The choice of a bioisosteric replacement is a multifactorial decision, balancing the need to retain biological activity with the desire to improve drug-like properties. The following table summarizes the key physicochemical parameters and expected biological outcomes for the parent carboxylic acid and its tetrazole and carboxamide analogs. While direct comparative biological data for this specific scaffold is limited in publicly available literature, the trends are based on established principles of bioisosterism.

CompoundStructureMolecular Weight ( g/mol )pKa (estimated)cLogP (estimated)Hydrogen Bond Donors/AcceptorsMetabolic StabilityExpected Biological Activity
Parent Compound This compound205.01~4.0-4.5~1.51 / 3Potential for acyl glucuronide formationBaseline activity, potential for good potency
Tetrazole Bioisostere 5-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-1H-tetrazole229.03~4.5-5.0~1.81 / 5Generally more stable than carboxylic acidsOften retains or improves potency, may alter selectivity
Carboxamide Bioisostere 4-Bromo-1-methyl-1H-pyrazole-3-carboxamide204.03~17 (amide N-H)~1.21 / 3Generally stablePotency can be highly dependent on the target and substitution

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to the successful synthesis and evaluation of novel compounds. The following protocols are based on established synthetic methodologies for pyrazole derivatives and their bioisosteres.

Synthesis of this compound

This procedure describes the synthesis of the parent compound from 4-bromo-3-methylpyrazole.

Materials:

  • 4-bromo-3-methylpyrazole

  • Potassium permanganate (KMnO4)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • Heat the mixture to 90°C with stirring.

  • Slowly add potassium permanganate (0.15 mol) in portions over a period of 1-2 hours, maintaining the temperature at 90°C.

  • After the addition is complete, continue to stir the reaction mixture at 90°C for 8 hours.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with water.

  • Concentrate the filtrate to approximately 30 mL under reduced pressure.

  • Cool the concentrated solution to 0°C in an ice bath and adjust the pH to 3 with concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[1]

Synthesis of 5-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-1H-tetrazole

This protocol outlines the conversion of the corresponding nitrile to the tetrazole bioisostere, a common strategy in medicinal chemistry.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1M)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile (1 eq.) in DMF.

  • Add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.) to the solution.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-1H-tetrazole.

Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxamide

This procedure describes the formation of the carboxamide bioisostere from the parent carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride

  • Ammonia solution (or a primary/secondary amine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (for amine salts)

Procedure:

  • Suspend this compound (1 eq.) in an inert solvent such as DCM or THF.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the acid is fully converted to the acid chloride (monitor by IR or quenching a small aliquot with methanol and analyzing by LC-MS).

  • In a separate flask, prepare a solution of the desired amine (e.g., ammonia in water or an amine with triethylamine in DCM).

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 4-Bromo-1-methyl-1H-pyrazole-3-carboxamide.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the research process, the following diagrams illustrate a typical workflow for bioisostere comparison and a representative signaling pathway where such compounds may be active.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR A Parent Carboxylic Acid B Tetrazole Bioisostere A->B Bioisosteric Replacement C Carboxamide Bioisostere A->C Bioisosteric Replacement D Physicochemical Profiling (pKa, LogP, Solubility) A->D E Biochemical Assay (e.g., Kinase Inhibition, IC50) A->E B->D B->E C->D C->E G Comparative Analysis D->G F Cell-based Assay (e.g., Anti-proliferative, EC50) E->F F->G H Structure-Activity Relationship (SAR) G->H

Caption: Experimental workflow for bioisostere comparison.

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RAF

Caption: A potential signaling pathway targeted by pyrazole inhibitors.

Conclusion

The bioisosteric replacement of the carboxylic acid in this compound with a tetrazole or a carboxamide group offers promising avenues for optimizing its therapeutic potential. The tetrazole analog is expected to maintain or enhance potency while improving metabolic stability. The carboxamide provides a neutral alternative, the efficacy of which is highly dependent on the specific biological target. The provided experimental protocols offer a starting point for the synthesis and evaluation of these and other bioisosteres, facilitating the development of novel drug candidates based on this versatile pyrazole scaffold. Further studies are warranted to generate direct comparative data and to elucidate the structure-activity relationships for this compound series against specific biological targets.

References

Comparative Crystallographic Analysis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of brominated pyrazole carboxylic acids, offering insights into their solid-state properties and potential for molecular design.

This guide provides a comparative analysis of the crystallographic structures of 4-bromo-pyrazole-3-carboxylic acid derivatives. While a complete crystallographic dataset for 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is not publicly available, this guide presents data for a closely related compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, alongside other relevant pyrazole derivatives. This comparison offers valuable insights into the structural effects of substituent changes on the pyrazole ring, which is a crucial scaffold in many biologically active molecules.

Quantitative Crystallographic Data

The solid-state architecture of pyrazole derivatives is dictated by a combination of factors including substituent effects, hydrogen bonding, and crystal packing forces. The following table summarizes the crystallographic data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, providing a benchmark for understanding the structural properties of this class of compounds.

Parameter4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate[1]
Chemical Formula C₄H₂BrN₃O₄·C₂H₆OS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.8751(6)
b (Å) 11.0506(10)
c (Å) 14.0569(12)
α (°) 90
β (°) 97.355(3)
γ (°) 90
Volume (ų) 1059.17(16)
Z 4
Temperature (K) 200
CCDC No. 2449172

Experimental Protocols

The determination of crystal structures is a meticulous process involving several key stages. The following is a generalized experimental protocol for single-crystal X-ray diffraction studies, based on methodologies reported for related pyrazole derivatives.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For the dimethyl sulfoxide monosolvate of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, crystals were obtained from a dimethyl sulfoxide (DMSO) solution.[1] The choice of solvent is critical and can influence the resulting crystal packing and even the chemical composition of the crystal (e.g., inclusion of solvent molecules).

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate was collected on a Bruker Apex diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 200 K.[1] The collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is often solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell. This initial model is then refined using full-matrix least-squares on F². During refinement, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.

Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structural Analysis cluster_output Output Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Diffraction X-ray Diffraction Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File Database_Deposition Database Deposition (e.g., CCDC) CIF_File->Database_Deposition

Caption: A flowchart illustrating the major steps in a single-crystal X-ray diffraction study.

References

Comparative Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on yield, reaction conditions, and starting material accessibility.

Summary of Synthetic Strategies

Three primary strategies for the synthesis of this compound are outlined below:

  • Route 1: Oxidation of a Pre-functionalized Pyrazole: This approach involves the synthesis of a pyrazole ring with a methyl group at the C3 position, which is subsequently oxidized to a carboxylic acid.

  • Route 2: Bromination of a Pyrazole Precursor: This strategy focuses on the direct bromination of a pre-formed 1-methyl-1H-pyrazole-3-carboxylic acid or its ester.

  • Route 3: Multi-step Synthesis via Ring Formation: This route constructs the pyrazole ring from acyclic precursors, followed by functional group manipulations to yield the target molecule.

A fourth, less detailed, but promising alternative is Electrochemical Synthesis .

Data Presentation

Route Starting Material Key Steps Reagents Yield (%) Reaction Time Notes
1 4-Bromo-1,3-dimethyl-1H-pyrazoleOxidationKMnO₄Moderate (est.)8 hYield is based on the un-methylated analog (64.2%). Specific data for the N-methylated compound is not readily available.
2 Ethyl 1-methyl-1H-pyrazole-3-carboxylateBromination, HydrolysisBr₂, NaOH/H₂OGood (est.)-Yield is inferred from similar bromination and hydrolysis reactions.
3 Diethyl butynedioate, MethylhydrazineCyclization, Bromination, Hydrolysis1. CH₃NHNH₂ 2. POBr₃ 3. NaOH/EtOHHigh (93.2% for hydrolysis)2 h (hydrolysis)This route is reported for the 5-bromo isomer but is a plausible pathway for the 4-bromo isomer.
4 1-Methyl-1H-pyrazole-3-carboxylic acidElectrochemical BrominationNaBrHigh (est. >80%)-High yields are reported for similar compounds, but a specific protocol for the target molecule is lacking.

Experimental Protocols

Route 1: Oxidation of 4-Bromo-1,3-dimethyl-1H-pyrazole (Representative Protocol)

This protocol is adapted from the synthesis of the analogous un-methylated compound.

Step 1: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole (Starting material) This compound can be synthesized via the bromination of 1,3-dimethyl-1H-pyrazole.

Step 2: Oxidation to this compound

  • To a solution of 4-bromo-1,3-dimethyl-1H-pyrazole (1 equivalent) in water, add potassium permanganate (KMnO₄, 3 equivalents) portion-wise.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Cool the mixture to room temperature and filter to remove manganese dioxide.

  • Wash the filter cake with water.

  • Concentrate the filtrate and cool to 0 °C.

  • Acidify the solution to pH 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford this compound.

Route 2: Bromination of Ethyl 1-methyl-1H-pyrazole-3-carboxylate followed by Hydrolysis

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Starting material) This can be prepared by the esterification of 1-methyl-1H-pyrazole-3-carboxylic acid.

Step 2: Bromination of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent such as acetic acid.

  • Add a solution of bromine (1 equivalent) in acetic acid dropwise at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stir the reaction at room temperature for 2 hours.

  • Remove the ethanol under reduced pressure.

  • Wash the aqueous solution with ethyl acetate.

  • Acidify the aqueous layer with 2N hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Route 3: Multi-step Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (Adaptable for 4-Bromo Isomer)

This is a high-yielding route for a constitutional isomer and may be adaptable.

Step 1: Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • Dissolve diethyl butynedioate in diethyl ether and cool to -10 °C.

  • Slowly add a 40% aqueous solution of methylhydrazine, maintaining the temperature below 0 °C.

  • After the addition, stir the reaction for 30 minutes at -5 °C.

  • Collect the precipitated solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Heat the intermediate in an oil bath at 100 °C to complete the cyclization to 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Step 2: Bromination to Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • Dissolve the product from Step 1 in acetonitrile.

  • Add phosphorus oxybromide (POBr₃) and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and pour it into a cold, saturated sodium carbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the brominated ester.

Step 3: Hydrolysis to 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • Dissolve the ethyl ester from Step 2 (23.2 g, 0.1 mol) in 150 mL of ethanol.

  • Add 100 mL of a 10% sodium hydroxide solution and stir at room temperature for 2 hours.

  • Remove the ethanol under vacuum.

  • Adjust the pH of the aqueous phase to 9 with 2N hydrochloric acid and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product (19 g, 93.2%).[1]

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Bromination & Hydrolysis cluster_2 Route 3: Multi-step Synthesis (5-Bromo Isomer) A1 4-Bromo-1,3-dimethyl- 1H-pyrazole B1 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid A1->B1 KMnO4 A2 Ethyl 1-methyl-1H- pyrazole-3-carboxylate B2 Ethyl 4-bromo-1-methyl- 1H-pyrazole-3-carboxylate A2->B2 Br2 C2 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid B2->C2 NaOH, H2O A3 Diethyl butynedioate + Methylhydrazine B3 Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate A3->B3 Cyclization C3 Ethyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate B3->C3 POBr3 D3 5-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid C3->D3 NaOH, H2O

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow cluster_0 General Laboratory Workflow A Starting Material(s) B Reaction Setup (Solvent, Reagents) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Crystallization, Chromatography) D->E F Characterization (NMR, MS, m.p.) E->F G Final Product F->G

Caption: A typical experimental workflow for organic synthesis.

References

Benchmarking 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid against commercial compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the performance of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid against established commercial compounds in key therapeutic and agricultural areas. Due to the limited publicly available experimental data for this compound, this document focuses on providing the necessary context, established protocols, and data presentation structures to enable researchers to conduct their own comparative studies.

Compound Profiles

Target Compound: this compound

This compound is a synthetic organic compound featuring a pyrazole core. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active molecules, suggesting potential applications in medicinal and agricultural chemistry. Preliminary research indicates possible anti-inflammatory, analgesic, anticonvulsant, and antifungal properties for pyrazole derivatives.

Commercial Benchmarks:

To provide a robust comparison, the following commercially successful compounds with related structures or functions have been selected:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, widely used as an anti-inflammatory drug. Its pyrazole core makes it a relevant structural and functional benchmark for anti-inflammatory potential.

  • Penthiopyrad: A broad-spectrum fungicide belonging to the pyrazole-carboxamide class. It acts as a succinate dehydrogenase inhibitor (SDHI), a common mode of action for this class of fungicides. This makes it an ideal benchmark for assessing antifungal activity.

  • Phenytoin: A widely used anticonvulsant medication. While not a pyrazole, it serves as a functional benchmark for evaluating anticonvulsant efficacy in established preclinical models.

Physicochemical Properties

A comparison of the key physicochemical properties is essential for understanding the potential bioavailability and formulation characteristics of the compounds.

PropertyThis compoundCelecoxibPenthiopyradPhenytoin
Molecular Formula C₅H₅BrN₂O₂C₁₇H₁₄F₃N₃O₂SC₁₆H₂₀F₃N₃OSC₁₅H₁₂N₂O₂
Molecular Weight ( g/mol ) 205.01381.37359.42252.27
Melting Point (°C) 211-213157-159108.7295-298
Structure

Comparative Performance Data (Hypothetical)

The following tables are structured to present quantitative data from key comparative experiments. Note: The data for this compound is not currently available in the public domain and is represented as "Data Not Available." These tables serve as a template for researchers to populate with their own experimental findings.

Anti-inflammatory Activity: COX-2 Inhibition
CompoundIC₅₀ (µM) for COX-2Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound Data Not AvailableData Not Available
Celecoxib 0.04 - 0.8>100
Antifungal Activity: Mycelial Growth Inhibition
CompoundEC₅₀ (µg/mL) vs. Rhizoctonia solaniEC₅₀ (µg/mL) vs. Botrytis cinerea
This compound Data Not AvailableData Not Available
Penthiopyrad 0.05 - 0.10.1 - 0.5
Anticonvulsant Activity: In Vivo Models
CompoundED₅₀ (mg/kg) in MES Test (mice)ED₅₀ (mg/kg) in PTZ Test (mice)
This compound Data Not AvailableData Not Available
Phenytoin 9.5Inactive

Experimental Protocols

Detailed methodologies are provided below for the key experiments required to generate the comparative data outlined above.

In Vitro COX-2 Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Celecoxib)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound (Celecoxib) in DMSO.

  • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test/reference compound or vehicle (DMSO) for the control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare serial dilutions of test compounds pre_incubation Pre-incubate enzyme with compounds (15 min) prep_compounds->pre_incubation prep_enzyme Prepare COX-2 enzyme solution prep_enzyme->pre_incubation reaction_init Initiate reaction with Arachidonic Acid pre_incubation->reaction_init reaction_incubation Incubate (10 min) reaction_init->reaction_incubation reaction_stop Stop reaction reaction_incubation->reaction_stop pge2_quant Quantify PGE2 (EIA) reaction_stop->pge2_quant calc_inhibition Calculate % Inhibition pge2_quant->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Antifungal Mycelial Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the growth of fungal mycelia.

Materials:

  • Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (this compound, Penthiopyrad)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • While the medium is still molten, add the test compounds at various concentrations. Pour the amended PDA into sterile petri dishes.

  • Allow the agar to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).

Antifungal_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_measurement Measurement & Analysis prep_pda Prepare and sterilize PDA medium amend_pda Amend PDA with test compounds prep_pda->amend_pda pour_plates Pour into petri dishes amend_pda->pour_plates inoculate Inoculate plates with fungal plugs pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure_diameter Measure colony diameter incubate->measure_diameter calc_inhibition Calculate % inhibition measure_diameter->calc_inhibition calc_ec50 Determine EC50 calc_inhibition->calc_ec50 Anticonvulsant_Screening_Logic cluster_compound_admin Compound Administration cluster_seizure_induction Seizure Induction cluster_observation Observation & Endpoint cluster_result Result admin Administer Test Compound/Vehicle to Mice (i.p.) mes Maximal Electroshock (MES) (Tonic-Clonic Seizure Model) admin->mes ptz Pentylenetetrazole (PTZ) (Absence Seizure Model) admin->ptz mes_obs Tonic Hindlimb Extension Absent? mes->mes_obs ptz_obs Clonic Seizures Absent? ptz->ptz_obs protected Protected mes_obs->protected Yes not_protected Not Protected mes_obs->not_protected No protected2 Protected ptz_obs->protected2 Yes not_protected2 Not Protected ptz_obs->not_protected2 No COX2_Pathway cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid PLA2 prostaglandins Prostaglandins (PGE2) arachidonic_acid->prostaglandins COX-2 inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pla2 Phospholipase A2 cox2 COX-2 inhibitor This compound Celecoxib inhibitor->cox2

Safety Operating Guide

Proper Disposal of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid and any contaminated materials as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[2][3] All handling of the solid material or its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]

Key Hazard Information:

Hazard CategoryDescriptionPrecautionary Statement Codes
Acute Oral ToxicityHarmful if swallowed.P301 + P330 + P331, P312
Skin IrritationCauses skin irritation.P302 + P352, P332 + P313
Eye IrritationCauses serious eye irritation.P305 + P351 + P338, P337 + P313
Respiratory IrritationMay cause respiratory irritation.P304 + P340, P261

This data is a summary from available Safety Data Sheets.

II. Waste Segregation and Collection Protocol

Proper segregation is the first and most critical step in the disposal process. As a brominated organic compound, this compound must be disposed of as halogenated organic waste .

Experimental Protocol for Waste Collection:

  • Designate a Waste Container:

    • Select a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, tight-fitting lid.

    • The container must be in good condition, free of cracks or residues from previous use.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".

    • List all constituents, including any solvents used for rinsing, with their approximate concentrations.

    • Indicate the date when the first waste is added (the "accumulation start date").

    • Include the name of the principal investigator and the laboratory location.

  • Collect Solid Waste:

    • Place waste powder, contaminated weighing papers, and other contaminated disposable lab supplies (e.g., pipette tips, gloves) directly into the labeled hazardous waste container.[2]

    • Avoid generating dust during transfer.[2]

  • Manage Contaminated Labware:

    • Empty Containers: Triple rinse empty containers of the chemical with a suitable combustible solvent (e.g., ethanol or acetone). The first rinsate is considered acutely hazardous and must be collected as halogenated liquid waste. Subsequent rinsates should also be collected in the same manner.

    • Glassware: Decontaminate glassware by rinsing with a suitable solvent. Collect the rinsate as halogenated liquid waste.

III. Storage and Disposal Workflow

Proper storage of the collected waste is crucial to maintain a safe laboratory environment pending final disposal.

Procedural Steps for Storage and Disposal:

  • Waste Storage:

    • Keep the hazardous waste container tightly closed except when adding waste.[2][4]

    • Store the container in a designated, well-ventilated hazardous waste accumulation area within the laboratory. This area should be away from incompatible materials.

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arrange for Disposal:

    • Do not accumulate large quantities of waste.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Disposal must be carried out by a licensed professional waste disposal service or an authorized hazardous waste collection point.[2]

  • Final Disposal Method:

    • The recommended disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This is a common and effective method for destroying halogenated organic compounds.

    • In some cases, the material may be dissolved or mixed with a combustible solvent before incineration.[1]

The following diagram illustrates the complete workflow for the proper disposal of this compound.

G cluster_0 Step 1: Preparation & PPE cluster_1 Step 2: Waste Collection & Segregation cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposal A Identify Waste (Solid Compound & Contaminated Items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Select Compatible, Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste - Halogenated Organic' + Chemical Name, Date, PI C->D E Place Solid Waste & Contaminated Disposables in Container D->E H Keep Waste Container Tightly Closed E->H F Triple-Rinse Empty Stock Bottles & Contaminated Glassware G Collect Rinsate as Halogenated Liquid Waste F->G G->H I Store in Designated, Ventilated Satellite Accumulation Area H->I J Request Pickup by Authorized Waste Management Service I->J K Transport to Licensed Waste Disposal Facility J->K L High-Temperature Incineration (with Scrubber) K->L

Caption: Workflow for the proper disposal of this compound.

IV. Spill Management

In the event of a spill, follow these procedures immediately:

  • Ensure Personal Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from entering drains or water courses.[2]

  • Clean-up:

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[2] Use explosion-proof equipment if vacuuming.[2]

    • Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal as hazardous waste.[2]

    • Wash the spill area thoroughly with water, and collect the cleaning water for disposal if necessary, preventing runoff into drains.[2]

  • Decontaminate: Thoroughly decontaminate any equipment used in the cleanup.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary hazards include harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesNitrile gloves are recommended for their general resistance to chemicals. For prolonged contact, consider thicker, reusable gloves. Always inspect gloves for tears or punctures before use.[1]
Eye Protection Safety GogglesChemical splash goggles that meet EN 166 standards (or equivalent) are required to protect against splashes.
Body Protection Laboratory CoatA long-sleeved, flame-resistant lab coat should be worn to protect skin and clothing.[2]
Respiratory Protection RespiratorFor handling the powdered form of this chemical, a NIOSH-approved air-purifying respirator with a particulate filter is necessary to prevent inhalation of dust.[3][4]

Step-by-Step Handling and Operational Protocol

Strict adherence to the following procedures is essential to minimize exposure and ensure a safe working environment.

2.1. Preparation and Weighing

  • Work Area Preparation : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Gather Materials : Ensure all necessary PPE, spill containment materials, and waste disposal containers are readily accessible before handling the chemical.

  • Weighing :

    • Place a tared weigh boat or container on the balance.

    • Carefully transfer the desired amount of the powdered chemical to the container, avoiding the generation of dust.

    • If any powder is spilled, gently clean the area with a damp paper towel to avoid making the dust airborne.[5]

2.2. Experimental Use

  • Dissolving : When preparing solutions, add the powdered chemical to the solvent slowly to prevent splashing.

  • Reactions : Ensure that any reactions involving this compound are performed in appropriate reaction vessels with adequate ventilation and temperature control.

  • Transfers : Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid material and minimize the risk of spills.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills and exposures is critical.

3.1. Spill Response

  • Evacuate : Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Contain : If it is safe to do so, prevent the spread of the powder by covering the spill with a damp absorbent material.[6] Do not use dry sweeping methods as this will generate dust.[5]

  • Clean-up :

    • Wearing the appropriate PPE, carefully collect the contained material using a scoop or dustpan.

    • Place the collected material and any contaminated absorbent materials into a designated, sealed hazardous waste container.[7]

    • Decontaminate the spill area with an appropriate solvent or detergent solution, followed by a water rinse.

  • Report : Report the spill to the laboratory supervisor and follow institutional reporting procedures.

3.2. Exposure Response

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection

  • As a halogenated organic compound, all waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[8][9]

  • Do not mix halogenated waste with non-halogenated organic waste.[7][8]

  • Solid waste (e.g., contaminated gloves, paper towels) should be collected in a separate, clearly labeled hazardous waste bag or container.[8]

4.2. Container Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Waste containers should be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials.[9]

4.3. Final Disposal

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_materials Gather Materials & Waste Containers prep_area->prep_materials handling_weigh Weigh Chemical prep_materials->handling_weigh handling_experiment Perform Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate emergency_spill Spill Occurs handling_experiment->emergency_spill emergency_exposure Personal Exposure handling_experiment->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_remove_ppe emergency_response Follow Emergency Procedures emergency_spill->emergency_response emergency_exposure->emergency_response

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.